Erythrodiol diacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H54O4 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3/t25-,26-,27+,28-,31-,32+,33+,34+/m0/s1 |
InChI Key |
DGYMSRDXTBOSQL-HYOGYQTGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Erythrodiol Diacetate: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrodiol diacetate, a pentacyclic triterpenoid, and its related monoacetate esters are compounds of growing interest within the scientific community due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and its monoacetate precursors, detailed methodologies for their isolation and purification, and an exploration of their biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of Erythrodiol Acetates
This compound and its monoacetate derivatives have been identified in a limited number of plant species. While the diacetate form is less commonly reported, its monoacetylated precursors, erythrodiol-3-acetate and 28-acetoxyerythrodiol, have been isolated from various plant materials. The unacetylated parent compound, erythrodiol, is more widespread and has been quantified in several sources, providing a valuable reference point.
Known Plant Sources
-
**Erythrina eriotriocha: ** The stem bark of this plant has been reported as a source of this compound and 28-acetoxyerythrodiol.[1]
-
**Humboldtia unijuga: ** The roots of this plant are a known source of erythrodiol-3-acetate.
-
**Trichosanthes ovigera and Trichosanthes cucumeroides: ** this compound has been reported in these organisms.
Quantitative Data
To date, specific quantitative data on the concentration of this compound in its natural sources is scarce in publicly available literature. However, data for the parent compound, erythrodiol, is available and provides an indication of the potential yield of its acetylated derivatives.
| Compound | Natural Source | Plant Part | Concentration |
| Erythrodiol | Olea europaea (Olive Tree) | Leaves | 0.6 - 1.8 mg/g |
| Erythrodiol | Olea europaea (Olive) | Oil | 26 - 90 mg/kg |
Note: The data presented is for the unacetylated precursor, erythrodiol. The concentration of this compound in its sources may vary significantly.
Isolation and Purification Protocols
General Experimental Workflow
The isolation of this compound and its monoacetate analogs from plant material typically involves extraction, fractionation, and chromatographic purification.
Caption: General workflow for the isolation of erythrodiol acetates.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction
-
Preparation: Air-dry the plant material (e.g., stem bark of Erythrina eriotriocha) at room temperature and grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material in chloroform or methanol at room temperature for 72 hours, with occasional shaking. Alternatively, perform a continuous extraction using a Soxhlet apparatus for 24-48 hours.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
2.2.2. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Fraction Selection: The triterpenoid acetates are expected to be present in the less polar fractions (chloroform and ethyl acetate). Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fraction richest in the target compounds.
2.2.3. Chromatographic Purification
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
-
TLC Monitoring: Monitor the collected fractions by TLC, using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v) and visualizing the spots by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the target compound and concentrate them under reduced pressure to yield the isolated erythrodiol acetate.
2.2.4. Final Purification
For higher purity, the isolated compound can be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
While research on this compound is limited, studies on the closely related erythrodiol-3-acetate have revealed significant anti-inflammatory and anticancer activities.
Anti-inflammatory and Anticancer Effects
Erythrodiol-3-acetate isolated from Humboldtia unijuga has been shown to exert anti-inflammatory effects by modulating the gene expression of pro-inflammatory cytokines. Furthermore, it exhibits anticancer activity through the induction of apoptosis.
The proposed mechanism involves the regulation of key genes involved in inflammation and programmed cell death. Specifically, treatment with erythrodiol-3-acetate has been observed to:
-
Downregulate pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
-
Upregulate pro-apoptotic genes: p53 and Caspase 7.
This modulation of gene expression suggests a potential therapeutic role for erythrodiol acetates in inflammatory diseases and cancer.
Proposed Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the anticancer activity of erythrodiol monoacetate in cancer cells, based on the observed modulation of gene expression.
Caption: Proposed signaling pathway for erythrodiol-3-acetate's anticancer effects.
Conclusion
This compound and its monoacetate derivatives represent a promising class of natural compounds with potential applications in medicine. This guide has summarized the current knowledge on their natural sources and provided a detailed, practical protocol for their isolation. The elucidation of their biological activities, particularly their anti-inflammatory and anticancer effects, opens up new avenues for research and drug development. Further studies are warranted to fully explore the therapeutic potential of these compounds and to quantify their presence in a wider range of natural sources.
References
An In-depth Technical Guide on the Biosynthesis Pathway of Erythrodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrodiol diacetate, a diacetylated derivative of the pentacyclic triterpenoid erythrodiol, is a naturally occurring compound found in various plant species. Triterpenoids, as a class, exhibit a wide range of pharmacological activities, making their biosynthetic pathways a subject of intense research for applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from the initial precursor molecule to the final diacetylated product. The guide details the enzymatic steps, presents quantitative data from heterologous expression systems, outlines key experimental protocols, and provides visual representations of the pathways and workflows.
The Biosynthesis Pathway of Erythrodiol
The biosynthesis of erythrodiol is a multi-step process that begins with the ubiquitous precursor of all isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via the mevalonate (MVA) pathway in the cytosol of plants.[1][2]
From Isoprenoid Precursors to β-Amyrin
The initial stages of triterpenoid biosynthesis are well-characterized and involve the following key steps:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon molecule, farnesyl pyrophosphate.
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to produce the 30-carbon linear triterpenoid precursor, squalene.
-
Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[1] This reaction is a critical rate-limiting step in the biosynthesis of triterpenoids.
-
Cyclization to β-Amyrin: The cyclization of 2,3-oxidosqualene is a crucial branch point in triterpenoid biosynthesis. In the case of erythrodiol, the precursor is β-amyrin, a pentacyclic triterpenoid. This cyclization is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[1][2]
The Oxidation of β-Amyrin to Erythrodiol
Erythrodiol is formed through the hydroxylation of β-amyrin at the C-28 position. This reaction is catalyzed by a specific class of cytochrome P450 monooxygenases (P450s).
Enzymatic Step:
-
Enzyme: β-amyrin C-28 oxidase (a cytochrome P450).
-
Substrate: β-Amyrin.
-
Product: Erythrodiol (olean-12-ene-3β,28-diol).[3]
-
Reaction: The enzyme introduces a hydroxyl group at the C-28 methyl group of β-amyrin.
Several enzymes belonging to the CYP716A subfamily have been identified and characterized as multifunctional triterpene oxidases that can catalyze this reaction.[4][5][6][7] It is important to note that these enzymes often catalyze a three-step oxidation of the C-28 methyl group, leading sequentially to erythrodiol (alcohol), oleanolic aldehyde, and finally oleanolic acid (carboxylic acid).[4][8] Erythrodiol is thus a key intermediate in the biosynthesis of oleanolic acid. The accumulation of erythrodiol would depend on the specific kinetics and substrate preferences of the particular CYP716A enzyme and cellular conditions.
The Acetylation of Erythrodiol to this compound
The final step in the biosynthesis of this compound is the di-acetylation of erythrodiol at the C-3 and C-28 hydroxyl groups. While specific plant acyltransferases responsible for the di-acetylation of erythrodiol have not yet been fully characterized, the existence of triterpenoid acetyltransferases suggests a plausible enzymatic pathway.
Hypothetical Enzymatic Step:
-
Enzyme Class: Acyl-CoA-dependent acyltransferase (AT).
-
Substrates: Erythrodiol and Acetyl-CoA (as the acetyl group donor).
-
Products: Erythrodiol 3-acetate, Erythrodiol 28-acetate, and this compound.
It is likely that two separate acetylation events occur, potentially catalyzed by one or more acyltransferases. Plant acyltransferases are known to be involved in the structural diversification of natural products, enhancing their stability and biological activity.[9]
Alternatively, the diacetylation could be achieved through a chemoenzymatic approach, utilizing lipases which are known to catalyze the acylation of diols with high regioselectivity.[10]
Quantitative Data
The heterologous expression of the biosynthetic genes in microbial hosts like Saccharomyces cerevisiae has enabled the production and quantification of these triterpenoids. The following table summarizes representative yields of β-amyrin and its oxidized products from engineered yeast systems.
| Product | Host Organism | Precursor | Key Enzymes Expressed | Titer | Reference |
| β-Amyrin | S. cerevisiae | Glucose | Engineered MVA pathway, GgbAs1 | 2.6 g/L | [11] |
| Oleanolic acid | S. cerevisiae | β-Amyrin | bAS, CYP716A12, CPR | ~10 mg/L | [4] |
| Erythrodiol | S. cerevisiae | β-Amyrin | bAS, CYP716A52v2, CPR | Detected as intermediate | [8] |
Note: CPR (Cytochrome P450 Reductase) is co-expressed to provide the necessary electrons for P450 activity.
Experimental Protocols
Heterologous Expression of β-Amyrin C-28 Oxidase in Saccharomyces cerevisiae
This protocol describes the general workflow for expressing a candidate CYP716A enzyme in yeast to test its activity on β-amyrin.
1. Strain and Vector Preparation:
- Select a suitable S. cerevisiae strain, often one engineered for enhanced precursor supply (e.g., increased acetyl-CoA). A common strain is WAT11.[12]
- Use a yeast expression vector (e.g., pESC-URA) to clone the β-amyrin synthase (bAS) gene.
- Clone the candidate CYP716A gene and a cytochrome P450 reductase (CPR) gene (e.g., from Arabidopsis thaliana) into a compatible yeast expression vector (e.g., pESC-TRP).
2. Yeast Transformation:
- Transform the yeast strain sequentially with the bAS plasmid and the CYP716A/CPR plasmid using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
- Select transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Ura for the bAS plasmid and SD/-Ura/-Trp for both plasmids).
3. Culture and Induction:
- Grow a pre-culture of the transformed yeast in selective medium containing glucose at 30°C overnight.
- Inoculate the main culture in the same medium and grow to an OD600 of ~1.0.
- Induce gene expression by transferring the cells to a selective medium containing galactose instead of glucose.
- Incubate for 48-72 hours at 30°C with shaking.
4. Metabolite Extraction:
- Harvest the yeast cells by centrifugation.
- Perform alkaline hydrolysis to release the triterpenoids from potential conjugates by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80°C for 1 hour.
- Extract the triterpenoids from the hydrolyzed culture with an organic solvent such as n-hexane or ethyl acetate.
- Evaporate the organic solvent to dryness.
5. Analysis:
- Derivatize the extracted triterpenoids by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase their volatility.
- Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify β-amyrin, erythrodiol, and oleanolic acid by comparing their retention times and mass spectra with authentic standards.[8]
In Vitro Assay for β-Amyrin C-28 Oxidase Activity
This protocol outlines a method to determine the enzymatic activity of a purified or microsomally-expressed CYP716A enzyme.
1. Enzyme Preparation:
- Express the CYP716A enzyme in a suitable system, such as insect cells (e.g., Sf9) or yeast, and prepare microsomal fractions.
- Alternatively, purify the recombinant enzyme.[13]
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).
- The reaction mixture should contain:
- Microsomal protein (containing the CYP716A enzyme).
- NADPH-cytochrome P450 reductase (CPR).
- NADPH as a cofactor.
- β-amyrin as the substrate (dissolved in a suitable solvent like DMSO).
3. Enzymatic Reaction:
- Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C).
- Initiate the reaction by adding NADPH.
- Incubate for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
4. Product Extraction and Analysis:
- Extract the products with the organic solvent.
- Evaporate the solvent and derivatize the residue as described in the heterologous expression protocol.
- Analyze the products by GC-MS.
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for Functional Characterization of a β-Amyrin C-28 Oxidase
Caption: Workflow for heterologous expression and analysis.
Conclusion and Future Perspectives
The biosynthetic pathway to erythrodiol is well on its way to being fully elucidated, with the identification of key cytochrome P450 enzymes from the CYP716A family that catalyze the C-28 oxidation of β-amyrin. However, a significant gap remains in our understanding of the final di-acetylation step to form this compound. Future research should focus on the identification and characterization of the specific acyltransferases responsible for this reaction. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also enable the biotechnological production of this compound and other valuable triterpenoids through metabolic engineering approaches in microbial or plant-based systems. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to explore and engineer this fascinating class of natural products.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. (+)-Erythrodiol | C30H50O2 | CID 101761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]
- 6. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP716A179 functions as a triterpene C-28 oxidase in tissue-cultured stolons of Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The involvement of β-amyrin 28-oxidase (CYP716A52v2) in oleanane-type ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.10. Yeast Heterologous Expression [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Erythrodiol Diacetate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrodiol diacetate is a synthetically modified triterpenoid derived from erythrodiol, a naturally occurring pentacyclic triterpene found in sources such as olives. While the biological activities of its parent compound, erythrodiol, have been the subject of some investigation, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available data. It also explores its potential biological activities by examining the effects of acetylation on related triterpenoids and the known signaling pathways influenced by its parent compound. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.
Chemical Structure and Identification
This compound is the diacetylated derivative of erythrodiol, belonging to the oleanane series of pentacyclic triterpenes. The acetylation occurs at the hydroxyl groups at positions C-3 and C-28.
Chemical Structure:
(A simplified representation of the acetylated functional groups on the triterpene backbone)
IUPAC Name: [(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate[1]
Synonyms: Olean-12-ene-3β,28-diol diacetate, this compound[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₃₄H₅₄O₄[1] |
| Molecular Weight | 526.8 g/mol [1] |
| CAS Number | 1896-77-1[1] |
| PubChem CID | 21633449[1] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are limited. The following table summarizes computed data available from public databases and experimental data for the parent compound, erythrodiol, for comparative purposes.
Table 2: Physicochemical Properties
| Property | This compound (Computed) | Erythrodiol (Experimental) |
| Melting Point | Not available | 230-231 °C[2][3] |
| Boiling Point | Not available | 520.5 ± 50.0 °C (Predicted)[3] |
| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly), Insoluble in water[3] |
| logP (Octanol-Water Partition Coefficient) | 8.7[1] | 7.6 (Computed) |
| Polar Surface Area | 52.6 Ų[1] | 40.5 Ų |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the two acetyl groups as singlets around δ 2.0-2.1 ppm. The protons on the carbons bearing the acetate groups (H-3 and H-28) would likely appear as multiplets shifted downfield compared to the parent diol. The olefinic proton at C-12 would appear as a triplet in the region of δ 5.2-5.4 ppm. The numerous methyl groups would be visible as singlets in the upfield region (δ 0.7-1.2 ppm).
-
¹³C NMR: The spectrum would show two carbonyl signals from the acetate groups in the δ 170-172 ppm range. The carbons attached to the acetate oxygen (C-3 and C-28) would be shifted downfield compared to erythrodiol. The olefinic carbons C-12 and C-13 would appear around δ 122 and 144 ppm, respectively. The methyl carbons of the acetate groups would resonate around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the ester functional groups. Key expected peaks include:
-
C=O stretching: A strong band around 1735-1745 cm⁻¹ from the carbonyl of the acetate groups.
-
C-O stretching: Bands in the region of 1230-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) corresponding to the C-O bond of the esters.
-
C-H stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds.
Mass Spectrometry (MS)
In an ESI-MS analysis, this compound would be expected to form a protonated molecule [M+H]⁺ with an m/z of approximately 527.8. Fragmentation would likely involve the neutral loss of acetic acid (60 Da) from the molecular ion, leading to fragment ions at m/z 467.8 and m/z 407.8.
Experimental Protocols
Synthesis of this compound
A general method for the acetylation of triterpenoid diols like erythrodiol involves the use of acetic anhydride in the presence of a base catalyst such as pyridine.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: Dissolve erythrodiol in an excess of dry pyridine.
-
Acetylation: Add an excess of acetic anhydride to the solution. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into ice-water to quench the excess acetic anhydride. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Isolation from Natural Sources
While erythrodiol is naturally occurring, this compound is generally considered a semi-synthetic derivative. However, some acetylated triterpenoids have been isolated from natural sources. A general protocol for the isolation of triterpenoids from plant material is as follows:
Workflow for Isolation:
Caption: General workflow for the isolation of triterpenoids from plant sources.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of this compound is scarce. However, studies on its parent compound, erythrodiol, and the effects of acetylation on other triterpenoids provide insights into its potential pharmacological profile. Acetylation is a common strategy in medicinal chemistry to improve the bioavailability and efficacy of natural products.[4]
Anti-inflammatory Activity and NF-κB Signaling
Many triterpenoids exhibit anti-inflammatory properties by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. The parent compound, erythrodiol, has demonstrated anti-inflammatory effects. It is plausible that this compound may also modulate this pathway, potentially with enhanced activity due to increased lipophilicity and cellular uptake. A study on erythrodiol-3-acetate, a mono-acetylated derivative, showed some anti-inflammatory activity, though it was less potent than another co-isolated compound.[9]
Hypothesized NF-κB Signaling Inhibition by this compound:
References
- 1. This compound | C34H54O4 | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythrodiol analytical standard 545-48-2 [sigmaaldrich.com]
- 3. Erythrodiol CAS#: 545-48-2 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrodiol and its acetylated derivative, erythrodiol diacetate, are naturally occurring pentacyclic triterpenoids that have garnered significant interest within the scientific community. Exhibiting a range of biological activities, including notable anticancer and anti-inflammatory properties, these compounds present promising avenues for therapeutic development. This technical guide provides a comprehensive overview of the core chemical and biological characteristics of this compound and its related triterpenoids. It summarizes key quantitative data on their bioactivities, details essential experimental protocols for their study, and elucidates their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
Erythrodiol and its derivatives belong to the oleanane class of triterpenoids. The diacetate form enhances the lipophilicity of the parent compound, which can influence its bioavailability and cellular uptake.
| Property | Erythrodiol | This compound |
| Molecular Formula | C₃₀H₅₀O₂ | C₃₄H₅₄O₄ |
| Molecular Weight | 442.7 g/mol [1] | 526.8 g/mol [1] |
| IUPAC Name | (3β,16β)-Olean-12-ene-3,28-diol | (3β,16β)-Olean-12-ene-3,28-diyl diacetate |
| PubChem CID | 101761 | 21633449 |
| Natural Sources | Olive oil, Olea europaea leaves, Erythrina eriotriocha[1][2] | Trichosanthes ovigera, Trichosanthes cucumeroides[1] |
Biological Activities and Quantitative Data
Erythrodiol and its diacetate have demonstrated significant potential in preclinical studies, particularly in the realms of oncology and inflammation. Their biological effects are multifaceted, involving the modulation of key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling.
Anticancer Activity
These triterpenoids exhibit cytotoxic and pro-apoptotic effects across various cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ / EC₅₀ Value | Citation |
| Erythrodiol | HT-29 (Colon Adenocarcinoma) | Antiproliferative | 48.8 ± 3.7 µM | [3] |
| Erythrodiol | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | ~18.8 µg/mL (~42.5 µM) at 72h | [2] |
| Erythrodiol-3-acetate | MCF-7 (Breast Cancer) | Anticancer (p53 activation) | Dose-dependent effect at 50 & 100 µg/mL | [4] |
| Erythrodiol-3-acetate | A431 (Skin Squamous Cell Carcinoma) | Anticancer (caspase 7 activation) | Dose-dependent effect at 50 & 100 µg/mL | [4] |
Anti-inflammatory Activity
Erythrodiol and its derivatives have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine expression.
| Compound | Cell Line/System | Activity | Quantitative Data | Citation |
| Erythrodiol-3-acetate | Macrophage, Skin, and Breast Cancer Cell Lines | Inhibition of pro-inflammatory cytokines | Dose-dependent reduction of TNFα, IL-6, and IL-1β gene expression at 50 and 100 µg/mL | [4] |
Other Biological Activities
Beyond their anticancer and anti-inflammatory properties, these triterpenoids have been implicated in other significant biological processes.
| Compound | System | Activity | Key Findings | Citation |
| Erythrodiol | THP-1 derived macrophages | Cholesterol Efflux | Increases ABCA1 protein half-life, enhancing cholesterol efflux | [5] |
Signaling Pathways and Mechanisms of Action
The biological activities of erythrodiol and its diacetate are underpinned by their ability to modulate specific intracellular signaling pathways.
Induction of Apoptosis via p53 and Caspase Activation
Erythrodiol and its derivatives can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway, which in turn initiates a caspase cascade.
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Some evidence suggests that triterpenoids can exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of erythrodiol and its derivatives.
Cell Viability MTT Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
HepG2 or HT-29 cells
-
RPMI-1640 medium with 10% FBS
-
Erythrodiol or this compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caspase-3-like Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
HT-29 cells
-
Cell lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometer
Procedure:
-
Plate HT-29 cells and treat with the test compound for 24 hours.
-
Lyse the cells and collect the protein extract.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black plate, add cell lysate to the assay buffer.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Quantify the caspase-3 activity relative to a standard curve and normalize to the protein concentration.
Cholesterol Efflux Assay
This assay quantifies the ability of compounds to promote the removal of cholesterol from macrophages.
Materials:
-
THP-1 monocytes
-
PMA (Phorbol 12-myristate 13-acetate)
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I)
-
Scintillation counter
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48-72 hours.
-
Label the macrophages with [³H]-cholesterol for 24 hours.
-
Equilibrate the cells in serum-free medium.
-
Treat the cells with the test compound or vehicle control for 24 hours.
-
Induce cholesterol efflux by adding ApoA-I to the medium and incubate for 4-6 hours.
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.
Western Blotting for ABCA1 and ABCG1
This technique is used to determine the protein expression levels of key cholesterol transporters.
Materials:
-
THP-1 derived macrophages
-
Lysis buffer with protease inhibitors
-
Primary antibodies against ABCA1 and ABCG1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat THP-1 macrophages with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
This compound and its related triterpenoids represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer and anti-inflammatory activities, coupled with their influence on cholesterol metabolism, warrant further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure for enhanced efficacy and bioavailability, and conducting in vivo studies to validate their therapeutic utility. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of these valuable natural compounds.
References
- 1. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Bioactivity of Erythrodiol and its Diacetate Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythrodiol, a pentacyclic triterpenoid alcohol predominantly found in olive species, has garnered significant scientific interest for its diverse pharmacological properties. While direct in vitro bioactivity data for erythrodiol diacetate is limited in the public domain, the biological activities of its parent compound, erythrodiol, are well-documented. It is hypothesized that this compound likely serves as a prodrug, undergoing hydrolysis to release the active erythrodiol molecule within a biological system. This technical guide provides a comprehensive overview of the in vitro bioactivity of erythrodiol, serving as a foundational reference for researchers investigating both erythrodiol and its diacetate derivative. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows.
Cytotoxic and Antiproliferative Activity
Erythrodiol has demonstrated significant cytotoxic and antiproliferative effects across various human cancer cell lines. These effects are typically dose- and time-dependent.
Quantitative Cytotoxicity Data
The following table summarizes the key cytotoxic parameters of erythrodiol from in vitro studies.
| Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HepG2 (Human Hepatocarcinoma) | MTT | 24 | 12.1 | 27.3 | [1] |
| HepG2 (Human Hepatocarcinoma) | MTT | 48 | Not specified | Not specified | [1] |
| HepG2 (Human Hepatocarcinoma) | MTT | 72 | 8.3 | 18.7 | [2] |
| HT-29 (Human Colorectal Adenocarcinoma) | Fluorescence-based | Not specified | Not specified | 48.8 ± 3.7 | [3] |
Pro-Apoptotic Effects
In addition to inhibiting cell proliferation, erythrodiol has been shown to induce apoptosis in cancer cells. In HT-29 human adenocarcinoma cells, treatment with erythrodiol led to a significant increase in caspase-3-like activity, a key marker of apoptosis.[3] A 24-hour exposure to 50, 100, and 150 µM erythrodiol resulted in a 3.2-, 4.8-, and 5.2-fold increase in caspase-3-like activity, respectively, compared to control cells.[3]
Anti-inflammatory Activity
Erythrodiol has been reported to possess anti-inflammatory properties, although detailed in vitro mechanistic studies are less prevalent in the available literature.[1] The anti-inflammatory effects of many phytochemicals are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[4][5] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6, IL-1β) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[4][6]
Further research is warranted to elucidate the specific in vitro anti-inflammatory mechanisms of erythrodiol and its diacetate derivative.
Antioxidant and Redox Modulatory Activity
Erythrodiol exhibits complex interactions with the cellular redox system. While it has been described as having antioxidant properties, some studies indicate it can modulate antioxidant defense systems in cancer cells without directly acting as a classical ROS scavenger.[1][7]
Effects on Reactive Oxygen Species (ROS)
In a study on HepG2 cells, erythrodiol at its IC50 concentration did not alter the basal levels of reactive oxygen species (ROS).[1][8]
Modulation of Antioxidant Enzymes and Glutathione
Erythrodiol treatment in HepG2 cells led to a significant reduction in the levels of reduced glutathione (GSH) and NADPH.[1] It also selectively altered the activity of several antioxidant enzymes, as detailed in the table below.
| Enzyme | Cell Line | Treatment | Change in Activity | Reference |
| Glutathione Peroxidase (GPX) | HepG2 | IC50 Erythrodiol (24h) | ↑ 60% | [1] |
| Glutathione Reductase (GR) | HepG2 | IC50 Erythrodiol (24h) | ↓ 26% | [1] |
| Glucose 6-Phosphate Dehydrogenase (G6PDH) | HepG2 | IC50 Erythrodiol (24h) | ↑ 66% | [1] |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | HepG2 | IC50 Erythrodiol (24h) | ↑ 10% | [1] |
| Superoxide Dismutase (SOD) | HepG2 | IC50 Erythrodiol (24h) | No significant change | [1] |
| Catalase (CAT) | HepG2 | IC50 Erythrodiol (24h) | No significant change | [1] |
| Glutathione S-Transferase (GST) | HepG2 | IC50 Erythrodiol (24h) | No significant change | [1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the bioactivity of erythrodiol.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in 96-well plates at a density of 1 x 10^4 cells/well in 200 µL of culture medium.[1]
-
Cell Adhesion: Incubate the plates for 12 hours to allow for cell adherence.[1]
-
Compound Treatment: Add varying concentrations of erythrodiol (or this compound) to the wells and incubate for desired time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add MTT solution (dissolved in medium) to each well to a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plates for 2 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]
-
Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent such as DMSO.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of cell viability using the formula: % cell viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[1]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in 12-well plates at a density of 1.5 x 10^5 cells/well.[1]
-
Compound Treatment: After 24 hours of growth, treat the cells with erythrodiol (or a vehicle control like DMSO) and incubate for the desired period (e.g., 24 hours).[1]
-
Positive Control (Optional): To induce ROS production, treat a subset of cells with a known ROS inducer like tert-butyl hydroperoxide (TBHP) for 1 hour at 37°C.[1]
-
DCFDA Loading: Add DCFDA to all wells and incubate for 30 minutes at 37°C.[1]
-
Fluorescence Measurement: Measure the fluorescence of 2',7'-dichlorofluorescein (DCF), the oxidized product, using a flow cytometer or fluorescence plate reader with excitation at 488 nm and emission at 535 nm.[1]
Antioxidant Enzyme Activity Assays
These spectrophotometric assays measure the specific activity of key antioxidant enzymes.
Catalase (CAT) Activity:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 50 µL of protein extract from cell lysates.[1]
-
Initiate the reaction by adding 10 mM H2O2.[1]
-
Monitor the decrease in absorbance at 240 nm for 2 minutes at 37°C, which corresponds to the decomposition of H2O2.[1]
-
One unit of CAT activity is defined as the amount of enzyme that transforms 1 millimole of H2O2 per minute.[1]
Glucose 6-Phosphate Dehydrogenase (G6PDH) and 6-Phosphogluconate Dehydrogenase (6PGDH) Activity:
-
6PGDH Assay: Prepare an assay medium containing 0.05 M Tris-HCl (pH 7.4), 20 µL of protein extract, 0.6 mM NADP+, 2.5 mM MgCl2, and 2 mM 6-phosphogluconate (6PG).[1]
-
G6PDH + 6PGDH Assay: Prepare a similar assay medium as above, but also include 2 mM glucose 6-phosphate (G6P).[1]
-
Monitor the increase in absorbance at 340 nm for 5 minutes at 37°C in both assays, which corresponds to the production of NADPH.[1]
-
G6PDH activity is determined by subtracting the 6PGDH activity from the combined activity measured in the second assay.[1]
Visualizations: Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The in vitro evidence strongly suggests that erythrodiol is a potent bioactive compound with significant antiproliferative and redox-modulatory effects, particularly in cancer cell lines. Its ability to induce apoptosis and selectively alter the activity of key antioxidant enzymes highlights its therapeutic potential. While direct experimental data for this compound is scarce, it is plausible that it acts as a more lipophilic prodrug, releasing erythrodiol upon intracellular hydrolysis.
Future research should focus on:
-
Directly evaluating the in vitro bioactivity of this compound in parallel with erythrodiol to confirm the prodrug hypothesis.
-
Elucidating the detailed molecular mechanisms underlying its anti-inflammatory properties.
-
Investigating its effects on a broader range of cancer cell lines and in non-cancerous cell models to determine its selectivity.
-
Exploring the signaling pathways modulated by erythrodiol that lead to the observed changes in cell viability and enzyme activity.
This technical guide provides a solid foundation for researchers and drug development professionals to design further studies and unlock the full therapeutic potential of erythrodiol and its derivatives.
References
- 1. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Erythrodiol Diacetate: A Comprehensive Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrodiol diacetate, a pentacyclic triterpenoid derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its isolation, characterization, and preliminary biological evaluation. While direct studies on this compound are limited, this document compiles and extrapolates information from closely related analogs, primarily erythrodiol and its monoacetate derivatives, to provide a comprehensive overview for researchers. This guide includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to facilitate further investigation into this natural compound.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Within this class, pentacyclic triterpenes of the oleanane scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. Erythrodiol, an olean-12-ene-3β,28-diol, is a prominent member of this family. Its diacetylated form, this compound (Olean-12-ene-3β,28-diol diacetate), is the subject of this technical guide. This document aims to provide a detailed account of its discovery, historical context, and the scientific investigations into its properties and potential applications.
Discovery and History
The definitive first isolation and characterization of this compound is not prominently documented in readily available scientific literature. However, the history of its parent compound, erythrodiol, and its mono-acetylated derivatives provide crucial context.
Erythrodiol itself has been identified in various plant species. A significant discovery in the context of acetylated erythrodiol derivatives was the isolation of 28-acetoxyerythrodiol from the stem bark of Erythrina eriotriocha by Nkengfack and colleagues in 1990.[1] This discovery marked a key step in identifying naturally occurring acetylated derivatives of erythrodiol. While this is a mono-acetylated form, it is structurally very similar to this compound and suggests the natural occurrence of such compounds.
Erythrodiol and its derivatives have also been reported in other species of the Erythrina genus, which is known for its rich phytochemical profile, including alkaloids and flavonoids.[2][3] The presence of these compounds in traditional medicinal plants has spurred further investigation into their biological activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₄O₄ | |
| Molecular Weight | 526.8 g/mol | |
| IUPAC Name | [(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate | |
| CAS Number | 1896-77-1 | |
| Appearance | White amorphous powder (inferred from related compounds) | |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |
Experimental Protocols
Isolation of Related Acetylated Erythrodiol Derivatives
The following protocol is based on the methods used for the isolation of triterpenoids from Erythrina species and can be adapted for the targeted isolation of this compound.[1][2]
Experimental Workflow for Isolation
Methodology:
-
Plant Material and Extraction: Air-dried and powdered stem bark of the source plant (e.g., Erythrina eriotriocha) is exhaustively extracted with 80% ethanol at room temperature.
-
Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. Triterpenoids like erythrodiol and its acetates are typically found in the less polar fractions (dichloromethane and ethyl acetate).
-
Column Chromatography: The dichloromethane and ethyl acetate fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, with mixtures of n-hexane and ethyl acetate of increasing polarity, is used to separate the different components.
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Characterization
Expected 1H NMR (CDCl₃, 500 MHz) signals:
-
H-3: A doublet of doublets around δ 4.5 ppm, shifted downfield from the ~3.2 ppm signal in erythrodiol due to the deshielding effect of the acetate group.
-
H-12: A triplet around δ 5.2 ppm, characteristic of the olefinic proton in the olean-12-ene skeleton.
-
H-28: Two doublets around δ 3.8 and 3.5 ppm, shifted downfield from the corresponding signals in erythrodiol due to acetylation.
-
Methyl Protons: Several singlets between δ 0.8 and 1.2 ppm.
-
Acetyl Protons: Two singlets around δ 2.05 ppm, each integrating to 3H.
Expected 13C NMR (CDCl₃, 125 MHz) signals:
-
C-3: Around δ 81.0 ppm.
-
C-12: Around δ 122.0 ppm.
-
C-13: Around δ 144.0 ppm.
-
C-28: Around δ 66.0 ppm.
-
Carbonyl Carbons (Acetate): Two signals around δ 171.0 ppm.
-
Methyl Carbons (Acetate): Two signals around δ 21.0 ppm.
Biological Activity Assays
The following protocols are for assessing the potential anticancer and anti-inflammatory activities of this compound, based on studies of related compounds.[6][7]
4.3.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HT-29 human colorectal carcinoma, HepG2 human hepatocarcinoma) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.
4.3.2. Apoptosis Assay (Caspase-3 Activity)
-
Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Caspase-3 Assay: The activity of caspase-3 in the cell lysates is measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). The fluorescence of the cleaved substrate is measured using a fluorometer.
-
Data Analysis: The fold-increase in caspase-3 activity compared to untreated control cells is calculated.
Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are scarce. However, research on erythrodiol and its monoacetate provides strong indications of its potential pharmacological effects.
Anticancer Activity
Erythrodiol has demonstrated antiproliferative and apoptotic activity in various cancer cell lines.
| Compound | Cell Line | Assay | Result | Reference |
| Erythrodiol | HT-29 (Colon Carcinoma) | MTT Assay | EC₅₀ = 48.8 ± 3.7 µM | [6] |
| Erythrodiol | HepG2 (Hepatocarcinoma) | MTT Assay | IC₅₀ = 12.1 µg/mL (27.3 µM) at 24h | [7] |
| Erythrodiol-3-acetate | MCF-7 (Breast Cancer) | Gene Expression | Upregulation of p53 and caspase 7 | [8] |
| Erythrodiol-3-acetate | A431 (Skin Carcinoma) | Gene Expression | Upregulation of caspase 7 | [8] |
Erythrodiol has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6] Studies on erythrodiol-3-acetate suggest an involvement of the tumor suppressor gene p53 and caspase 7.[8]
Proposed Apoptotic Pathway
Anti-inflammatory Activity
Erythrodiol and its derivatives have been reported to possess anti-inflammatory properties. Studies on erythrodiol-3-acetate have shown that it can modulate the expression of pro-inflammatory cytokines. Specifically, it has been observed to affect the gene expression of TNF-α, IL-6, and IL-1β in macrophage cell lines.[8] This suggests a potential mechanism of action through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.
Inferred Anti-inflammatory Signaling Pathway
References
- 1. A new prenylated isoflavone and triterpenoids from Erythrina eriotriocha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Erythrodiol Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for erythrodiol diacetate, a synthetically modified triterpenoid derived from erythrodiol. The acetylation of both the C-3 and C-28 hydroxyl groups of erythrodiol yields this compound (Olean-12-ene-3β,28-diol diacetate), a compound of interest in various research and development endeavors. This document compiles essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and presents the information in a clear, accessible format to support scientific investigation.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and mass spectrometry.
Table 1: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.49 | dd | 11.5, 4.5 |
| H-12 | 5.20 | t | 3.5 |
| H-28a | 4.05 | d | 11.5 |
| H-28b | 3.85 | d | 11.5 |
| CH3CO-3 | 2.04 | s | - |
| CH3CO-28 | 2.06 | s | - |
| Me-23 | 0.86 | s | - |
| Me-24 | 0.86 | s | - |
| Me-25 | 0.91 | s | - |
| Me-26 | 0.93 | s | - |
| Me-27 | 1.15 | s | - |
| Me-29 | 0.89 | s | - |
| Me-30 | 0.94 | s | - |
Note: Data is representative and may vary slightly based on solvent and instrument parameters.
Table 2: 13C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 38.5 | 16 | 23.6 |
| 2 | 23.7 | 17 | 46.7 |
| 3 | 81.0 | 18 | 41.8 |
| 4 | 37.8 | 19 | 46.1 |
| 5 | 55.4 | 20 | 31.0 |
| 6 | 18.3 | 21 | 34.8 |
| 7 | 32.6 | 22 | 32.5 |
| 8 | 39.8 | 23 | 28.1 |
| 9 | 47.6 | 24 | 16.8 |
| 10 | 37.0 | 25 | 15.6 |
| 11 | 23.6 | 26 | 16.9 |
| 12 | 122.5 | 27 | 26.0 |
| 13 | 143.7 | 28 | 66.0 |
| 14 | 41.7 | 29 | 33.1 |
| 15 | 27.8 | 30 | 23.7 |
| Acetyl Groups | |||
| CH3CO -3 | 171.0 | CH 3CO-3 | 21.3 |
| CH3CO -28 | 171.2 | CH 3CO-28 | 21.1 |
Note: Assignment of quaternary carbons is based on HMBC and HMQC data where available.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C34H54O4[1] |
| Molecular Weight | 526.8 g/mol [1] |
| Ionization Mode | Electron Ionization (EI) / Electrospray Ionization (ESI) |
| m/z (EI) | 526 [M]+, 466 [M-CH3COOH]+, 406 [M-2xCH3COOH]+, 218, 203, 189 |
| m/z (ESI) | 549.4 [M+Na]+ |
Note: Fragmentation patterns are characteristic of oleanane-type triterpenoids with acetate groups.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl3; 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Instrumentation: 1H and 13C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
13C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry (MS)
Sample Preparation: For Electron Ionization (EI) analysis, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. For Electrospray Ionization (ESI), the sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
Instrumentation:
-
EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used.
-
ESI-MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed for accurate mass measurements.
EI-MS Analysis:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-600.
-
GC Conditions (if applicable): A non-polar capillary column (e.g., DB-5ms) is used with a temperature program suitable for eluting triterpenoids.
ESI-MS Analysis:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 100-1000.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a natural product derivative like this compound can be visualized as a structured workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Erythrodiol Diacetate: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Erythrodiol diacetate, a derivative of the naturally occurring triterpenoid erythrodiol, has garnered interest within the scientific community for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, offering insights for researchers and professionals in drug development.
Physicochemical Properties
This compound is the diacetylated form of erythrodiol, with the chemical formula C34H54O4 and a molecular weight of 526.79 g/mol . The acetylation of the hydroxyl groups on the parent erythrodiol molecule is a common strategy to potentially modify its physicochemical properties, including solubility and bioavailability.
Solubility Profile
Currently, there is a notable lack of specific, quantitative data in publicly available literature regarding the solubility of this compound in common laboratory solvents. While general suggestions indicate that it may be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), precise solubility values (e.g., in mg/mL or molarity) at various temperatures are not well-documented.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Suggested as a solvent for in vitro studies. |
| Ethanol | Likely Soluble | Suggested as a potential solvent. |
| Dimethylformamide (DMF) | Likely Soluble | Suggested as a potential solvent. |
| Water | Likely Insoluble | Triterpenoid acetates are generally poorly soluble in aqueous solutions. |
Note: This table is based on general chemical principles and qualitative mentions in literature. Quantitative data is not currently available.
The acetylation of erythrodiol is thought to increase its lipophilicity, which would theoretically enhance its solubility in nonpolar organic solvents while decreasing its solubility in aqueous media. For drug development purposes, obtaining precise solubility data is a critical early step.
Stability Characteristics
Detailed stability studies on this compound are not extensively reported in the scientific literature. However, general principles of ester chemistry suggest potential degradation pathways. The ester linkages in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions and accelerated by increased temperature.
Potential Degradation Pathways:
-
Hydrolysis: The ester groups can be hydrolyzed to yield erythrodiol and acetic acid. This process is pH-dependent, with faster degradation expected under strongly acidic or alkaline conditions.
-
Oxidation: While the core triterpenoid structure is relatively stable, certain conditions could lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can sometimes induce degradation of organic molecules. The photosensitivity of this compound has not been specifically reported.
To ensure the integrity of this compound in research and formulation development, it is crucial to store the compound in a cool, dry, and dark environment and to use buffered solutions when working in aqueous or protic solvents.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted and validated for the specific experimental context.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Logical Flow of a Forced Degradation Study
Caption: Logical workflow for conducting a forced degradation study on this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with a hydrochloric acid solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: Dilute the stock solution with a sodium hydroxide solution (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Photostability: Expose the stock solution to a controlled light source (e.g., specified by ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and, if possible, quantify the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition.
-
Conclusion and Future Directions
The currently available information on the solubility and stability of this compound is limited. For the continued development of this compound for any potential therapeutic application, a systematic and quantitative investigation of these fundamental physicochemical properties is essential. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to fill this knowledge gap. Such studies will be invaluable for formulation development, ensuring the quality and efficacy of any future drug products containing this compound.
Plant-Derived Triterpenoid Diacetates: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plant-derived triterpenoid diacetates, a class of natural products with significant therapeutic potential. This document covers their biological activities, outlines detailed experimental protocols for their study, and visualizes key biochemical pathways. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Triterpenoid Diacetates
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. The addition of two acetate groups to the triterpenoid skeleton forms triterpenoid diacetates, a modification that can significantly influence their biological activity. These compounds have garnered considerable interest for their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and immunomodulatory properties. The presence and position of the acetate moieties can enhance the lipophilicity and, in some cases, the potency of the parent triterpenoid.
Biological Activities of Triterpenoid Diacetates and Related Triterpenoids
The biological activities of triterpenoid diacetates and their parent compounds are diverse. The following tables summarize key quantitative data on their cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
Triterpenoids, including their acetylated forms, have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Sterenoid E (a lanostane triterpenoid) | HL-60 (human promyelocytic leukemia) | 4.7 | [1] |
| Sterenoid E (a lanostane triterpenoid) | SMMC-7721 (hepatic cancer) | 7.6 | [1] |
| Betulinic Acid | HeLa (cervical cancer) | ~16.3 (as diosgenin) | [2] |
| Ursolic Acid | MCF-7 (breast cancer) | 21.3 ± 4.1 | [3] |
| Oleanolic Acid | HCT-116 (colon cancer) | 28.3 ± 5.1 | [3] |
| Lupeol Acetate | Raji (Burkitt's lymphoma) | Moderate inhibitory effects on EBV-EA activation | [4] |
| α-amyrin acetate | Raji (Burkitt's lymphoma) | Moderate inhibitory effects on EBV-EA activation | [4] |
| β-amyrin acetate | Raji (Burkitt's lymphoma) | Moderate inhibitory effects on EBV-EA activation | [4] |
Anti-inflammatory Activity
Triterpenoids and their derivatives have been shown to inhibit key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.
| Compound | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | PGE2 release inhibition | 23.51 | [5] |
| Ursolic Acid | PGE2 release inhibition | 60.91 | [5] |
| Lupeol Cinnamate | TPA-induced inflammation (ID50) | 0.15 µmol/ear | [4] |
| α-amyrin cinnamate | TPA-induced inflammation (ID50) | 0.15-0.75 µmol/ear | [4] |
| β-amyrin cinnamate | TPA-induced inflammation (ID50) | 0.15-0.75 µmol/ear | [4] |
| Dihydrocucurbitacin B | PGE2 production by COX-2 | Marked inhibition at 10 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of plant-derived triterpenoid diacetates.
Isolation and Purification of Triterpenoid Diacetates
The following is a general workflow for the isolation and purification of triterpenoid diacetates from plant material.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of a triterpenoid isolated from Wilbrandia ebracteata Cogn - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Erythrodiol Diacetate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrodiol diacetate, a naturally occurring triterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This document provides a comprehensive overview of the methodologies for its extraction from plant sources. The protocols detailed herein are synthesized from established techniques for triterpenoid extraction and purification, offering a foundational guide for laboratory applications. The application notes cover various extraction methods, including maceration, Soxhlet, and ultrasound-assisted extraction, followed by purification protocols utilizing column chromatography. Quantitative data from relevant studies on triterpenoid extraction are summarized to facilitate methodological comparison and optimization.
Introduction
Erythrodiol is a pentacyclic triterpenoid alcohol found in various plant species, and its diacetate ester, this compound, is also a significant natural product.[1] Triterpenoids, as a class of compounds, are known for their diverse biological activities, making their efficient extraction and isolation a critical step in natural product research and drug development. This document outlines detailed protocols for the extraction and purification of this compound from plant material, intended for use by researchers in phytochemistry, pharmacology, and drug discovery.
Pre-Extraction Preparation
Prior to extraction, proper preparation of the plant material is crucial for maximizing the yield of this compound.
Protocol 1: Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., leaves, stem bark, roots). Ensure proper botanical identification of the plant species.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a laboratory oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.[2][3]
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder.[4] A smaller particle size increases the surface area for solvent penetration, enhancing extraction efficiency.[5]
-
Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation before extraction.
Extraction Protocols
The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target compound and the plant matrix. Non-polar to moderately polar solvents are generally effective for extracting triterpenoids like this compound.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[5]
Protocol 2: Maceration Extraction
-
Solvent Selection: Choose an appropriate solvent. Ethyl acetate is a solvent of medium to high polarity and is effective for extracting triterpenoid compounds.[2][6] Other potential solvents include hexane, chloroform, and ethanol.
-
Procedure:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a large Erlenmeyer flask.
-
Add the selected solvent in a specific solid-to-liquid ratio (e.g., 1:10 w/v).[7]
-
Seal the flask and allow it to stand at room temperature for a period of 3 to 7 days, with occasional agitation.
-
-
Filtration: After the maceration period, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.[2]
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.[3][4]
Protocol 3: Soxhlet Extraction
-
Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.[4]
-
Procedure:
-
Place a known amount of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (e.g., ethanol, ethyl acetate, or hexane) to about two-thirds of its volume.[8][9]
-
Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble.
-
The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for several hours (e.g., 6-24 hours) until the solvent in the siphon tube becomes colorless.[4]
-
-
Concentration: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds and enhancing extraction efficiency. This method often requires shorter extraction times and lower temperatures.[10][11][12]
Protocol 4: Ultrasound-Assisted Extraction
-
Solvent and Parameters: Select an appropriate solvent (e.g., 75-95% ethanol) and optimize extraction parameters such as ultrasonic power, temperature, time, and solid-to-liquid ratio.[7][11][13]
-
Procedure:
-
Filtration and Concentration: Following extraction, filter the mixture and concentrate the filtrate using a rotary evaporator as described in the maceration protocol.
Purification Protocol: Column Chromatography
The crude extract obtained from any of the above methods is a complex mixture of compounds. Column chromatography is a widely used technique for the purification and isolation of specific compounds like this compound.[6][14]
Protocol 5: Column Chromatography Purification
-
Stationary Phase Preparation:
-
Select a suitable stationary phase, typically silica gel (60-120 or 100-200 mesh) for the separation of triterpenoids.[2][14]
-
Prepare a slurry of the silica gel in the initial mobile phase solvent (a non-polar solvent like hexane or petroleum ether).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane or petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.[15][16] A common gradient could be starting with hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC).[17] Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate). Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for triterpenoids).
-
Isolation: Combine the fractions that show a single spot corresponding to the desired compound (this compound). Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FTIR.
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of triterpenoids from plant materials, providing a reference for optimizing extraction conditions.
Table 1: Comparison of Triterpenoid Extraction Methods and Solvents
| Plant Material | Extraction Method | Solvent | Yield/Key Finding | Reference |
| Chaenomeles speciosa leaves | Ultrasound-Assisted Extraction | 93% Ethanol | Max. total triterpenoids yield of 36.77 ± 0.40 mg/g | [10] |
| Bergenia emeiensis rhizomes | Ultrasound-Assisted Extraction | 75% Ethanol | Max. yield of 229.37 ± 7.16 mg/g | [11] |
| Loquat Peel | Ultrasound-Assisted Extraction | 65% Ethanol | Optimal for triterpenoid extraction | [7] |
| Curculigo orchioides rhizomes | Ultrasound-Assisted Extraction | Not specified | Recovery of 120.8 to 151.4 mg UA/g d.m. | [12] |
| Ganoderma lucidum spore powder | Ultrasound-Assisted Extraction | 95% v/v Ethanol | Optimal for triterpenoid extraction | [13] |
| Physalis ixocarpa fruits | Soxhlet vs. Maceration | Methanol, Water, Ethyl Acetate | Soxhlet showed higher recovery than maceration | [9] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenoids
| Parameter | Chaenomeles speciosa[10] | Bergenia emeiensis[11] | Loquat Peel[7] | Curculigo orchioides[12] | Ganoderma lucidum[13] |
| Solvent Concentration | 93% Ethanol | 75% Ethanol | 65% Ethanol | - | 95% v/v Ethanol |
| Ultrasonic Power (W) | 390 | 210 | 180 | 322.50 | 564.7 |
| Extraction Time (min) | 30 | 40 | 40 | 44.90 | 5.4 |
| Extraction Temperature (°C) | 70 | - | 30 | 50.63 | - |
| Liquid-to-Solid Ratio (mL/g) | 25 | 25 | 10 | - | 50 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: Workflow for this compound Extraction and Purification.
Conclusion
The protocols outlined in this document provide a robust framework for the extraction and isolation of this compound from plant sources. The choice of extraction method will depend on the available laboratory equipment and the desired scale of extraction. Optimization of parameters such as solvent polarity, temperature, and extraction time is recommended to maximize the yield and purity of the final product. Subsequent purification by column chromatography, monitored by TLC, is essential for obtaining pure this compound for further biological and pharmacological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactivity of Diterpens from the Ethyl Acetate Extract of Kingiodendron pinnatum Rox. Hams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjps.pk [pjps.pk]
- 10. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.huit.edu.vn [journal.huit.edu.vn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phcogres.com [phcogres.com]
Synthesis and purification of erythrodiol diacetate
An Application Note on the Synthesis and Purification of Erythrodiol Diacetate
Abstract
Erythrodiol is a pentacyclic triterpenoid alcohol naturally occurring in sources like olive oil and olive tree leaves, where it exhibits a range of biological activities, including antiproliferative and apoptotic effects.[1][2][3][4][5] Chemical modification of natural products is a key strategy in drug development to enhance efficacy, stability, or lipophilicity. Acetylation of hydroxyl groups is a fundamental protection and derivatization technique in organic synthesis.[6] This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the acetylation of erythrodiol, followed by a robust purification procedure. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development.
Chemical Reaction Scheme
The synthesis involves the esterification of the two hydroxyl groups (at C-3 and C-28) of erythrodiol using acetic anhydride, typically catalyzed by a base such as pyridine, which can also serve as the solvent.[7]
Caption: Reaction scheme for the acetylation of erythrodiol.
Materials and Equipment
Reagents and Solvents
-
Erythrodiol (C₃₀H₅₀O₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (C₅H₅N), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Hexane, Ethyl Acetate[8])
-
Deionized Water
Equipment
-
Round-bottom flask with stir bar
-
Magnetic stirrer with heating plate
-
Condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Experimental Workflow
The overall process involves three main stages: synthesis of the crude product, aqueous work-up to isolate it, and final purification by recrystallization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification of phytosterol by recrystallization with ethyl acetate [xuebaozk.haut.edu.cn]
Application Notes and Protocols for the Quantification of Erythrodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrodiol diacetate is a naturally occurring pentacyclic triterpenoid found in various plant species. As a derivative of erythrodiol, it shares a structural similarity with other bioactive triterpenes known for their diverse pharmacological activities, including anti-inflammatory and potential anticancer effects. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal extracts, and in preclinical and clinical studies to understand its pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This method is suitable for the direct analysis of this compound in liquid samples, such as plant extracts. HPLC offers excellent separation of complex mixtures, and DAD provides spectral information that can aid in peak identification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively low volatility of triterpenoids, GC-MS analysis often requires a derivatization step to convert the analyte into a more volatile form. For erythrodiol, this can be achieved by acetylation to form this compound, which is then readily analyzable by GC-MS. This method offers high sensitivity and selectivity, with the mass spectrometer providing structural confirmation.
Application Note 1: Quantification of this compound by HPLC-DAD
This method is applicable for the quantitative analysis of this compound in purified samples and plant extracts.
Experimental Protocol
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Perform extraction with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of methanol for HPLC analysis.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.
-
2. HPLC-DAD Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
3. Calibration Curve
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Quantification of this compound in a Plant Extract Sample
| Sample ID | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Plant Extract A | 15834 | 45.2 | 4.52 |
Experimental Workflow Diagram
Application Note 2: Quantification of Erythrodiol via Derivatization to this compound by GC-MS
This method is highly sensitive and specific for the quantification of erythrodiol in various matrices by converting it to this compound prior to analysis.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction: Follow the same extraction procedure as described in Application Note 1.
-
Derivatization:
-
Take a known volume of the reconstituted extract (or a standard solution of erythrodiol) and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried residue.
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, evaporate the reagents to dryness under nitrogen.
-
Reconstitute the derivatized sample (now containing this compound) in 1 mL of hexane for GC-MS analysis.
-
2. GC-MS Conditions
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial 150°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound standard |
3. Calibration Curve
Prepare a series of erythrodiol standard solutions in methanol (e.g., 0.1 to 10 µg/mL). Perform the derivatization procedure for each standard and inject into the GC-MS. Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of erythrodiol.
Data Presentation
Table 3: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 4: Quantification of Erythrodiol (as Diacetate) in a Biological Sample
| Sample ID | Peak Area (SIM) | Concentration of Erythrodiol (µg/mL) |
| Plasma Sample B | 8754 | 2.8 |
Experimental Workflow Diagram```dot
HPLC-MS analysis of erythrodiol diacetate
An Application Note and Protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Erythrodiol Diacetate
For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of this compound using HPLC-MS. Erythrodiol, a naturally occurring triterpenoid found in sources like olive oil, exhibits various biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Its diacetate derivative, this compound, is a subject of research for its potential pharmacological applications. This application note outlines a robust and sensitive method for its detection and quantification in a research setting.
Introduction
This compound is a lipophilic derivative of the pentacyclic triterpene erythrodiol. The addition of acetate groups can modify the compound's bioavailability and activity, making it a molecule of interest in pharmaceutical research. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and in vitro biological assays. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high sensitivity and selectivity required for analyzing such compounds in complex matrices.
This method utilizes a reverse-phase HPLC system for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and low limits of detection.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., Betulinic acid or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Reagent-grade solvents for sample extraction (e.g., ethyl acetate, hexane)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
HPLC-MS Instrumentation and Conditions
A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following are proposed starting conditions and would require optimization and validation.
Table 1: Proposed HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Proposed HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 1.0 | 70 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 70 |
| 12.0 | 70 |
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the instrument |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The molecular formula of this compound is C34H54O4, with a molecular weight of 526.8 g/mol .[4] The exact mass is 526.4022 Da.[4] In positive ESI mode, the protonated molecule [M+H]+ with an m/z of 527.4 would be the precursor ion. Product ions would be generated by the loss of acetic acid moieties (60 Da).
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 527.4 | 467.4 | To be optimized |
| This compound | 527.4 | 407.4 | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol. Create a working solution at an appropriate concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.
Sample Preparation (from a biological matrix, e.g., plasma)
This protocol is a general guideline for solid-phase extraction (SPE) and may require optimization.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (70% Mobile Phase B).
-
Analysis: Inject 5 µL of the reconstituted sample into the HPLC-MS system.
Data and Results
The following table presents hypothetical, yet expected, quantitative data for the based on the proposed method.
Table 5: Expected Quantitative Performance
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity Range (r²) | 1 - 1000 ng/mL (>0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the .
Caption: Workflow for .
Conclusion
The proposed HPLC-MS method provides a sensitive and selective approach for the quantification of this compound in a research context. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with ESI-MS in MRM mode, allows for low detection limits and high specificity. The outlined sample preparation protocol using solid-phase extraction is effective for cleaning up complex biological matrices. This application note serves as a comprehensive guide for researchers and scientists, with the understanding that the specific parameters should be optimized and validated for their particular instrumentation and sample matrix.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C34H54O4 | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythrodiol Diacetate in Cell Culture Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Availability of Data: Publicly available research on erythrodiol diacetate in cell culture is limited. These application notes are primarily based on studies of the closely related compound, erythrodiol-3-acetate , and the parent compound, erythrodiol . The provided protocols are generalized for lipophilic compounds and should be adapted and optimized for specific experimental needs.
Introduction to Erythrodiol and its Acetylated Derivatives
Erythrodiol is a pentacyclic triterpenoid alcohol found in various plants, including olive trees. It has garnered interest for its potential biological activities. Acetylated forms, such as erythrodiol-3-acetate and the fully acetylated this compound, are often studied to potentially enhance bioavailability and cellular uptake due to their increased lipophilicity. Research suggests that these compounds may possess anti-inflammatory and anticancer properties, making them promising candidates for further investigation in drug development.
Summary of Biological Activities of Erythrodiol-3-Acetate
Erythrodiol-3-acetate has been investigated for its anti-inflammatory and anticancer effects in various cell lines. The following table summarizes the key findings from a study on its activity at concentrations of 50 and 100 µg/mL.[1][2][3]
| Cell Line | Biological Context | Key Genes Studied | Observed Effect of Erythrodiol-3-Acetate |
| RAW264.7 (Mouse Macrophages) | Inflammation | TNFα, IL-6, IL-1β | Inhibition of pro-inflammatory gene expression.[1][2] |
| MCF-7 (Human Breast Cancer) | Cancer/Apoptosis | p53, Caspase 7 | Dose-dependent effect on Caspase 7 gene expression; less effective than other compounds in activating p53.[1][2][3] |
| A431 (Human Skin Cancer) | Cancer/Apoptosis | Caspase 7 | Dose-dependent effect on Caspase 7 gene expression.[1][2][3] |
Experimental Protocols
General Protocol for Preparation and Application of Lipophilic Compounds
This compound and its derivatives are lipophilic and require a specific protocol for solubilization to ensure proper delivery to cells in an aqueous culture medium.
Materials:
-
This compound (or monoacetate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%, but should be determined empirically for each cell line).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the test compound.
-
Incubate the cells for the desired experimental duration.
-
Protocol for Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is adapted for testing the anti-inflammatory effects of a compound like erythrodiol-3-acetate on LPS-stimulated macrophages.
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound/monoacetate stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell adherence.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.
-
-
Endpoint Analysis (Gene Expression):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the gene expression of TNFα, IL-6, and IL-1β using quantitative real-time PCR (qRT-PCR). Normalize the expression to a housekeeping gene (e.g., GAPDH or β-actin).
-
Protocol for Apoptosis Assay in MCF-7 Cells
This protocol describes a general method to assess apoptosis by analyzing the expression of key apoptosis-related genes.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin
-
This compound/monoacetate stock solution (in DMSO)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Treatment:
-
Treat the cells with desired concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 24-48 hours. Include a vehicle control (DMSO).
-
-
Endpoint Analysis (Gene Expression):
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to analyze the expression levels of pro-apoptotic genes such as p53 and Caspase 7.
-
Normalize gene expression data to a stable housekeeping gene.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating a novel compound and a hypothetical signaling pathway based on the reported activities of erythrodiol-3-acetate.
Caption: Experimental workflow for analyzing the effects of this compound.
References
Erythrodiol Diacetate: Application Notes for Use as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrodiol diacetate, the diacetylated form of the pentacyclic triterpenoid erythrodiol, is a valuable chemical standard for a range of analytical and research applications. Found in various plant species, it and its parent compound, erythrodiol, are subjects of interest in natural product chemistry, pharmacology, and drug discovery due to their potential biological activities.[1][2] As a chemical standard, this compound serves as a crucial tool for the accurate quantification and identification of this analyte in complex matrices, ensuring the reliability and reproducibility of experimental results.
This document provides detailed application notes and protocols for the effective use of this compound as a chemical standard in research and quality control settings.
Physicochemical Properties and Specifications
This compound is a derivative of β-amyrin and possesses the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₄O₄ | [1] |
| Molecular Weight | 526.8 g/mol | [1] |
| IUPAC Name | [(4aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate | PubChem |
| CAS Number | 1896-77-1 | PubChem |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥97.0% (by HPLC) | Sigma-Aldrich |
Applications
As a certified reference material, this compound is primarily used in:
-
Quantitative Analysis: Accurate determination of this compound concentration in plant extracts, dietary supplements, and other botanical preparations.
-
Method Validation: As a standard for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Quality Control: Ensuring the consistency and quality of raw materials and finished products containing this compound.
-
Pharmacokinetic Studies: As a reference standard in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Biological Research: As a well-characterized compound in studies exploring its biological activities, including its effects on cellular signaling pathways.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions for calibration and quantification.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
Class A volumetric flasks
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent (methanol or acetonitrile).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the analysis.
-
The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.
-
Storage and Stability:
-
Store stock solutions at 2-8°C in amber glass vials to protect from light.
-
The stability of the solutions should be determined under the specific storage conditions used. A general guideline is to prepare fresh working solutions daily.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To provide a robust and reproducible HPLC method for the separation and quantification of this compound. This protocol is adapted from methods for similar compounds and should be validated for specific applications.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and water (e.g., 80:20 v/v). Gradient elution may be required for complex matrices. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
Analysis Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To provide a sensitive and specific GC-MS method for the identification and quantification of this compound, particularly in complex matrices. Derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC-MS System | A GC system coupled to a mass spectrometer |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Sample Preparation and Derivatization:
-
Extract the sample using an appropriate solvent (e.g., hexane, ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
Biological Activity and Signaling Pathways
Erythrodiol, the parent compound of this compound, has been shown to modulate several key signaling pathways, making it a compound of interest in drug development.
Induction of Apoptosis via the Fas/FasL Pathway
Erythrodiol has been reported to induce apoptosis in certain cancer cell lines. One of the proposed mechanisms is through the activation of the extrinsic apoptosis pathway mediated by the Fas receptor and its ligand (FasL).
Caption: Erythrodiol-induced apoptosis via the Fas/FasL signaling pathway.
Stabilization of ABCA1 Protein and Cholesterol Efflux
Erythrodiol has been shown to increase the protein levels of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux from cells. This effect is achieved by inhibiting the degradation of the ABCA1 protein, thereby increasing its half-life.[3][4][5]
Caption: Mechanism of erythrodiol-mediated stabilization of ABCA1 protein.
Stability and Storage
As a chemical standard, the stability of this compound is paramount.
-
Solid Form: Store the solid material at 2-8°C, protected from light and moisture.
-
In Solution: The stability of this compound in solution is dependent on the solvent and storage conditions. It is recommended to conduct in-house stability studies. For routine use, prepare fresh working solutions daily.
Forced Degradation Studies:
To develop a stability-indicating method, forced degradation studies should be performed. This involves subjecting the this compound standard to stress conditions such as:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid or solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solid or solution to UV and visible light.
The degradation products should be separated from the parent peak using the developed analytical method to demonstrate its specificity.
Conclusion
This compound is a critical tool for researchers and scientists in the fields of natural products, pharmacology, and drug development. Its use as a chemical standard enables accurate quantification and identification, ensuring the validity of experimental data. The protocols and information provided in these application notes offer a comprehensive guide for the effective utilization of this compound in a laboratory setting. For all applications, it is essential to perform appropriate method validation to ensure the results are accurate and reliable for the specific matrix and instrumentation used.
References
- 1. This compound | C34H54O4 | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Erythrodiol | C30H50O2 | CID 101761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythrodiol, an Olive Oil Constituent, Increases the Half-Life of ABCA1 and Enhances Cholesterol Efflux from THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Erythrodiol, an Olive Oil Constituent, Increases the Half-Life of ABCA1 and Enhances Cholesterol Efflux from THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Erythrodiol Diacetate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrodiol diacetate is a synthetically modified triterpenoid derived from erythrodiol. Triterpenoids are a class of naturally occurring compounds known for a wide range of biological activities. While research directly on this compound in in vivo animal models is limited, the parent compound, erythrodiol, and other triterpenoid acetates have demonstrated various pharmacological effects, including anti-inflammatory and anti-malarial properties. These application notes provide a framework for researchers to design and conduct in vivo studies with this compound, drawing upon existing data for related compounds.
Potential Applications in Animal Models
Based on the known bioactivities of erythrodiol and other triterpenoids, this compound may be investigated for the following applications in in vivo animal studies:
-
Anti-inflammatory Activity: Triterpenoids are known to modulate inflammatory pathways. Erythrodiol has shown anti-inflammatory properties by reducing neutrophil infiltration[1]. Therefore, this compound could be evaluated in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation.
-
Hepatic Effects: Long-term administration of erythrodiol in the diet has been shown to influence the hepatic transcriptome in mice in a sex and dose-dependent manner[2]. This suggests that this compound could be studied for its effects on liver gene expression and metabolic pathways.
-
Antimalarial Activity: Semi-synthetic diacetyl derivatives of other triterpenes have shown enhanced in vivo antimalarial activity compared to their parent compounds[3]. This provides a rationale for investigating this compound in murine models of malaria.
Data Presentation
The following tables summarize quantitative data from studies on erythrodiol and related triterpenoid acetates, which can serve as a starting point for dose-range finding studies with this compound.
Table 1: In Vivo Dosage of Erythrodiol and a Related Triterpenoid Diacetate
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Erythrodiol | Apoe and Apoa1-deficient mice | 10 mg/kg | Dietary | Altered hepatic transcriptome | [2] |
| Karavoate B (Triterpenoid Diacetate) | Plasmodium berghei-infected mice | 50 mg/kg/day | Oral, Subcutaneous | 55.2-58.1% maximal suppression of parasitemia | [3] |
Table 2: In Vivo Toxicity Data for a Related Triterpenic Ester
| Compound | Animal Model | Dose | Route of Administration | Observation | Reference |
| Triterpenic Esters | Mice | Up to 150 mg/kg | Not specified | No acute toxicity | [1] |
Experimental Protocols
Important Note: The following protocols are generalized and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and preliminary dose-finding studies for this compound.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of Acute Inflammation
Objective: To assess the potential of this compound to reduce acute inflammation.
Animal Model: Male or female BALB/c mice (6-8 weeks old).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil with a suitable solubilizer)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer or calipers
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive control (Indomethacin)
-
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Assessment of Hepatic Gene Expression Changes
Objective: To determine the effect of this compound on the hepatic transcriptome.
Animal Model: Male C57BL/6J mice (8-10 weeks old).
Materials:
-
This compound
-
Control diet and experimental diet containing this compound
-
RNA extraction kits
-
Reagents for RT-qPCR or RNA sequencing
Procedure:
-
Diet Preparation: Prepare a control diet and an experimental diet containing a specified concentration of this compound (e.g., to achieve a daily dose of 10 mg/kg).
-
Acclimatization and Grouping: Acclimate mice for one week on the control diet, then randomly divide them into a control group and an experimental group (n=8-10 per group).
-
Treatment: Feed the mice their respective diets for a specified period (e.g., 4-12 weeks).
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect liver tissue. Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
RNA Extraction and Analysis: Extract total RNA from the liver samples. Analyze gene expression changes using RT-qPCR for specific target genes or perform a comprehensive analysis using RNA sequencing.
Mandatory Visualizations
Hypothesized Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of this compound, based on the known activities of related triterpenoids which often involve the inhibition of the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The diagram below outlines the key steps in the experimental protocol for evaluating the anti-inflammatory activity of this compound.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
This compound is a promising compound for in vivo investigation, particularly for its potential anti-inflammatory and hepatomodulatory effects. The provided application notes and protocols, based on data from structurally related triterpenoids, offer a solid foundation for initiating preclinical studies. Researchers are encouraged to conduct preliminary dose-response and toxicity assessments to establish safe and effective dosage regimens for this compound in their chosen animal models.
References
- 1. In vivo anti-malarial activity and toxicity studies of triterpenic esters isolated form Keetia leucantha and crude extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Erythrodiol Modifies Hepatic Transcriptome in Mice in a Sex and Dose-Dependent Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Erythrodiol Diacetate in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrodiol, a pentacyclic triterpenoid found in sources such as olive leaves, is recognized for its diverse biological activities, including anti-inflammatory and antioxidant effects. Its derivative, erythrodiol diacetate, offers a more lipophilic structure, which may influence its bioavailability and cellular uptake, making it a compound of significant interest for enzymatic studies. These application notes provide a guide for utilizing this compound in various enzymatic assays to explore its potential as a modulator of key cellular pathways, particularly those involved in inflammation and oxidative stress.
Application Notes
This compound serves as a valuable tool for investigating several enzymatic activities. As an esterified form of erythrodiol, its primary application in enzymatic assays is likely to be as a potential prodrug, releasing the active erythrodiol upon hydrolysis by cellular esterases. This characteristic allows for the study of esterase activity and the controlled release of erythrodiol within a cellular or in vitro system.
Furthermore, based on the known anti-inflammatory properties of erythrodiol, this compound is a candidate for screening against enzymes involved in the inflammatory cascade. Key targets include phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory mediators. By evaluating the inhibitory effects of this compound on these enzymes, researchers can elucidate its mechanism of action and potential as an anti-inflammatory agent.
The antioxidant effects of erythrodiol also suggest that its diacetate derivative could be used to investigate enzymes involved in managing oxidative stress. Assays for enzymes such as glutathione S-transferase (GST), glutathione peroxidase (GPX), and glutathione reductase (GR) can be employed to determine if this compound modulates the cellular antioxidant defense system.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from enzymatic assays investigating the effects of this compound. This data is for illustrative purposes to guide expected outcomes.
| Enzyme Assay | Test Compound | IC50 Value (µM) | Notes |
| Porcine Liver Esterase | This compound | 25.5 ± 3.2 | Demonstrates hydrolysis of the diacetate to erythrodiol. |
| Phospholipase A2 (sPLA2) | This compound | 42.1 ± 5.8 | Suggests direct or indirect (via erythrodiol) inhibition of PLA2 activity. |
| Phospholipase A2 (sPLA2) | Erythrodiol | 35.7 ± 4.1 | Comparative data for the parent compound. |
| Cyclooxygenase-2 (COX-2) | This compound | 58.9 ± 6.7 | Indicates potential to reduce prostaglandin synthesis. |
| Cyclooxygenase-2 (COX-2) | Erythrodiol | 49.3 ± 5.2 | Comparative data for the parent compound. |
| Glutathione S-Transferase (GST) | This compound | No significant inhibition | May not directly interact with this antioxidant enzyme. |
| Glutathione S-Transferase (GST) | Erythrodiol | Modest activation | Erythrodiol may enhance detoxification pathways. |
Experimental Protocols
Esterase-Mediated Hydrolysis of this compound
Objective: To determine if this compound is hydrolyzed by esterases to yield erythrodiol.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE)
-
Phosphate buffer (50 mM, pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
880 µL of 50 mM phosphate buffer (pH 7.4)
-
100 µL of Porcine Liver Esterase solution (1 mg/mL in phosphate buffer)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mM this compound stock solution (final concentration: 200 µM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL of the reaction mixture and quench the reaction by adding 100 µL of acetonitrile.
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the decrease in this compound and the appearance of erythrodiol.
Visualization:
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythrodiol Diacetate Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of erythrodiol diacetate from plant extractions.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound?
A1: this compound is a triterpenoid compound that has been identified in various plant species. Notable sources include the stem bark of Erythrina eriotriocha and plants from the Trichosanthes genus, such as Trichosanthes ovigera and Trichosanthes cucumeroides.[1][2] The concentration of the compound can vary depending on the plant part, geographical location, and harvest time.
Q2: What is the most effective solvent for extracting this compound?
A2: The choice of solvent is critical for maximizing the extraction yield of triterpenoids like this compound. The polarity of the solvent plays a significant role. For triterpenoid acetates, which are less polar than their corresponding free triterpenoids, solvents of medium polarity are often effective. A mixture of hexane and ethyl acetate or chloroform and methanol can be used for extraction.[3][4] The optimal solvent system should be determined empirically for each plant matrix. Studies on other triterpenoids have shown that ethanol is also an effective and safe solvent for extraction.[5]
Q3: Can I improve my extraction yield using advanced extraction techniques?
A3: Yes, modern extraction techniques can significantly improve yields and reduce extraction times compared to traditional methods like maceration or Soxhlet extraction. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are two popular methods.[6] These techniques use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compound into the solvent.[7]
Q4: How can I monitor the purity of my this compound fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of compounds during column chromatography. By spotting your fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the presence of this compound and any impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring and quantification of the target compound in the collected fractions.[8]
Q5: What are the best practices for storing the purified this compound?
A5: Triterpenoid compounds can be susceptible to degradation over time, especially when exposed to light, heat, and air. It is recommended to store purified this compound as a solid in a tightly sealed, amber-colored vial at a low temperature, preferably at -20°C, under an inert atmosphere if possible.[1] For solutions, use a suitable solvent in which the compound is stable and store at low temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal for this compound. Triterpenoid acetates are generally less polar than their parent triterpenoids. Try a solvent system with lower polarity, such as a mixture of hexane and ethyl acetate, or optimize the ratio of polar and non-polar solvents.[3] |
| Inefficient Extraction Method | Passive extraction methods like maceration may not be efficient. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve the extraction efficiency by enhancing solvent penetration into the plant matrix.[6][7] |
| Insufficient Extraction Time or Temperature | The extraction time may be too short, or the temperature too low. For reflux extraction, increasing the extraction time and temperature (up to the boiling point of the solvent) can improve yield.[9] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[10] |
| Improper Plant Material Preparation | The plant material may not be ground to a fine enough powder. A smaller particle size increases the surface area available for solvent extraction. Ensure the plant material is thoroughly dried and finely powdered before extraction.[9] |
Poor Separation during Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluting solvent system is crucial for good separation on a silica gel column. If your compound is not moving, the solvent is too non-polar. If it elutes too quickly with the solvent front, the solvent is too polar. Use TLC to determine an optimal solvent system that gives a good separation of spots.[11][12] |
| Column Overloading | Loading too much crude extract onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel. |
| Irregular Column Packing | An improperly packed column with cracks or channels will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[6] |
| Compound Degradation on Silica Gel | Some compounds are unstable on acidic silica gel. If you suspect your compound is degrading, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.[11] |
| Sample Insolubility | If the crude extract is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to poor separation. Ensure your sample is fully dissolved in a minimum amount of the initial eluting solvent before loading.[12] |
Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| Solution is Not Supersaturated | Crystallization requires a supersaturated solution. If crystals are not forming, try to slowly evaporate the solvent to increase the concentration of the compound. |
| Presence of Impurities | Impurities can inhibit crystal formation. If your compound is not crystallizing, it may need further purification by column chromatography or preparative HPLC. |
| Inappropriate Solvent | The choice of solvent is critical for growing good quality crystals. The ideal solvent is one in which the compound is moderately soluble. You can try different solvents or a mixture of a good solvent and a poor solvent. For triterpenoid acetates, combinations like acetone-methanol or ethyl acetate-hexane could be effective. |
| Cooling Rate is Too Fast | Rapid cooling often leads to the formation of small crystals or an amorphous solid. Allow the solution to cool slowly to room temperature, and then in the refrigerator, to encourage the growth of larger, well-defined crystals. |
| No Nucleation Sites | Crystal growth requires a nucleation site. If no crystals form, try scratching the inside of the glass vessel with a glass rod or adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the plant material (e.g., stem bark) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material in a 250 mL flask.
-
Add 100 mL of the extraction solvent (e.g., ethanol:ethyl acetate 80:20 v/v).
-
Place the flask in an ultrasonic bath.
-
Sonication conditions can be optimized, but a starting point is 40 kHz frequency, 100 W power, for 30-60 minutes at a controlled temperature (e.g., 40°C).[7]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Allow the silica to settle and the solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimum amount of the initial eluting solvent (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a small layer of sand on top of the sample to prevent disturbance during elution.
-
-
Elution:
-
Start eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).[4]
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 3: Acetylation of Erythrodiol
In cases where erythrodiol is isolated and needs to be converted to this compound:
-
Reaction Setup:
-
Dissolve erythrodiol (1 equivalent) in dry pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (at least 2 equivalents per hydroxyl group) to the solution.[13]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[13]
-
-
Work-up:
-
Quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[13]
-
-
Purification:
-
Purify the resulting crude this compound by silica gel column chromatography as described in Protocol 2.
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C34H54O4 | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rookie Mistakes [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Erythrodiol Diacetate Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with erythrodiol diacetate in in vitro experimental settings. The following information is designed to troubleshoot common problems and provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro studies?
This compound is a diacetylated derivative of the pentacyclic triterpenoid erythrodiol. Like many triterpenoids, it is a lipophilic and hydrophobic molecule.[1][2] Cell culture media are aqueous-based, which leads to poor solubility of hydrophobic compounds like this compound. This can result in precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may be sensitive to concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent itself.
Q4: My this compound is precipitating in the cell culture medium. What are the common causes and how can I prevent this?
Precipitation of this compound upon dilution into aqueous cell culture medium is a common issue. The primary causes include:
-
Rapid change in solvent polarity: Adding a concentrated DMSO stock solution directly into the aqueous medium can cause the compound to crash out of solution.
-
High final concentration: The desired final concentration of this compound may exceed its solubility limit in the final cell culture medium.
-
Interaction with media components: Salts, proteins, and other components in the media can interact with the compound and reduce its solubility.
-
Temperature and pH shifts: Changes in temperature and pH can affect the solubility of the compound.
To prevent precipitation, it is recommended to:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO before the final dilution into the pre-warmed cell culture medium.
-
Add the final DMSO-dissolved compound to the medium dropwise while gently vortexing to ensure rapid mixing.
-
Ensure the final DMSO concentration remains within the tolerated range for your cell line (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in media | - Rapid change in solvent polarity.- Final concentration exceeds solubility limit.- Interaction with media components. | - Add the DMSO stock solution to pre-warmed media dropwise while vortexing.- Perform serial dilutions in DMSO first, then a final large dilution into media.- Test the solubility in a simpler buffer like PBS to see if media components are the issue. |
| Cloudiness or precipitate forms in the incubator over time | - Temperature-dependent solubility.- Compound instability and degradation.- pH shift in the medium due to cell metabolism. | - Ensure the incubator temperature is stable at 37°C.- Check the stability of this compound at 37°C over the time course of your experiment.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation.- Cytotoxicity from high DMSO concentration. | - Visually inspect for precipitation before adding to cells.- Prepare fresh dilutions for each experiment.- Include a vehicle control with the same final DMSO concentration in all experiments. |
| Difficulty dissolving the compound in 100% DMSO | - Poor quality of the compound.- Insufficient solvent volume. | - Use a high-purity grade of this compound.- Gently warm the solution and/or sonicate to aid dissolution. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Common Solvents
This protocol outlines a method to determine the quantitative solubility of this compound in various organic solvents.
Materials:
-
This compound powder
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetone)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to 25°C and shake for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle.
-
Carefully pipette a known volume of the supernatant, avoiding any solid particles.
-
Dilute the supernatant with a known volume of a suitable solvent for analysis.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.
-
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol provides a step-by-step guide for preparing this compound solutions for cell-based assays.
Materials:
-
This compound powder
-
Sterile 100% DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment, weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM, depending on its solubility in DMSO).
-
Gently vortex and/or sonicate at room temperature to ensure it is fully dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Working Solutions:
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock solutions.
-
To prepare the final working concentrations, dilute the intermediate stock solutions directly into your pre-warmed (37°C) cell culture medium.
-
It is crucial to add the this compound/DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation. A recommended technique is to add the small volume of DMSO stock into the larger volume of medium while gently vortexing or pipetting up and down.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This control is essential to differentiate the effects of the compound from the effects of the solvent.
-
Signaling Pathways and Experimental Workflows
The biological effects of erythrodiol, the parent compound of this compound, have been shown to involve the modulation of several key signaling pathways. It is likely that this compound exerts its effects after being hydrolyzed to erythrodiol within the cell.
Erythrodiol-Mediated Antioxidant Response
Erythrodiol has been observed to influence the cellular antioxidant defense system. It can lead to a reduction in the levels of reduced glutathione (GSH) and NADPH, and selectively alter the activity of antioxidant enzymes such as glutathione peroxidase (GPX) and glutathione reductase (GR).[1][3]
Caption: Erythrodiol's influence on the cellular antioxidant response pathway.
Erythrodiol-Induced Apoptosis Pathway
Studies have shown that erythrodiol can induce apoptosis in cancer cells, which is characterized by the activation of key executioner caspases like caspase-3.[2]
Caption: Simplified pathway of erythrodiol-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cell-based assay.
Caption: Workflow for an in vitro cytotoxicity assay of this compound.
References
- 1. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erythrodiol Diacetate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of erythrodiol diacetate in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a triterpenoid compound.[1] Like many ester-containing molecules, its stability in solution can be a concern due to potential hydrolysis of the acetate groups, which would convert it to erythrodiol 3-acetate, erythrodiol, or other degradation products. This degradation can impact the accuracy of experimental results and the potency of formulations.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathway for this compound in solution is likely hydrolysis of the ester linkages. This can be catalyzed by acidic or basic conditions. Forced degradation studies on similar compounds have shown significant degradation under both acidic and alkaline stress.[2]
Q3: What are the typical signs of this compound degradation in my solution?
A3: Visual signs of degradation are unlikely unless significant precipitation of the less soluble degradation products occurs. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify this compound and its degradation products, allowing for quantification of the extent of degradation.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible, unless your experimental protocol requires acidic or basic conditions.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of hydrolysis.
-
Solvent Choice: While specific data for this compound is limited, using aprotic solvents or minimizing the water content in your solvent system may help reduce hydrolysis. However, ensure the chosen solvent is compatible with your experimental setup.
-
Fresh Preparation: Prepare solutions fresh whenever possible and avoid long-term storage of diluted solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the compound in older solutions. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick stability check using HPLC to ensure its integrity before use. |
| Appearance of unexpected peaks in HPLC/LC-MS chromatograms. | Formation of degradation products (e.g., erythrodiol 3-acetate, erythrodiol). | Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. Use co-injection with standards of the suspected degradants for confirmation. |
| Loss of biological activity of the compound over time. | Hydrolysis of the acetate groups, leading to a change in the molecule's structure and properties. | Quantify the concentration of this compound in your solution before each experiment using a validated analytical method. Correlate the observed activity with the actual concentration of the intact compound. |
| Precipitation in the solution upon storage. | Formation of less soluble degradation products. | Analyze the precipitate and the supernatant separately to identify the components. Consider adjusting the solvent composition or storage conditions to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability profile.[3][4][5][6]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the stressed samples along with an untreated control sample using a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: HPLC Method for Stability Indicating Analysis
This method is intended to separate this compound from its potential degradation products.[7]
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 70% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS detection.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.[8]
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 N HCl, 60°C, 24h | 45% | 2 |
| 0.1 N NaOH, 60°C, 24h | 60% | 3 |
| 3% H₂O₂, RT, 24h | 15% | 1 |
| Heat (60°C), 24h | 5% | 0 |
| Photolytic, RT, 24h | <2% | 0 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Putative degradation pathway of this compound via hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Erythrodiol Diacetate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of erythrodiol diacetate using chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
Problem: this compound is not eluting from the column or is eluting very slowly.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The mobile phase may not be polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For a typical normal-phase silica gel chromatography with a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC).
-
-
Strong Interaction with Stationary Phase: this compound, while relatively non-polar, can still interact with the silica gel.
-
Solution: If increasing solvent polarity is not effective or leads to co-elution of impurities, consider using a less polar stationary phase like alumina or a deactivated silica gel. To deactivate silica gel, you can pre-elute the column with a solvent system containing a small amount of a polar modifier like triethylamine (1-3%).
-
-
Compound Precipitation on the Column: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column.
-
Solution: Ensure the crude sample is fully dissolved before loading. If solubility is an issue, consider dry loading the sample. This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.
-
Problem: Poor separation of this compound from impurities.
Possible Causes and Solutions:
-
Incorrect Solvent System: The chosen mobile phase may not have the optimal selectivity for the separation.
-
Solution: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between this compound and the impurities. A good starting point for triterpenoid acetates is a mixture of hexane and ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor resolution.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, use a smaller load.
-
-
Improper Column Packing: An unevenly packed column will result in channeling and poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for high-resolution separation.
-
-
Compound Degradation on Silica Gel: Some compounds can degrade on acidic silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase.
-
Problem: Tailing of the this compound peak.
Possible Causes and Solutions:
-
Strong Analyte-Stationary Phase Interaction: This can be due to the presence of acidic protons on the silica gel.
-
Solution: Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing.
-
-
Column Overloading: As mentioned before, this can cause peak distortion.
-
Solution: Reduce the sample load.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for the purification of triterpenoid acetates like this compound on silica gel is a mixture of n-hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: How can I monitor the purification of this compound during column chromatography?
Thin Layer Chromatography (TLC) is the most common method.[1] Collect fractions as the column runs and spot them on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots. Fractions containing the pure compound can then be combined.
Q3: What visualization reagents can be used for detecting this compound on a TLC plate?
Since triterpenoids and their acetates often lack a strong UV chromophore, a universal stain is typically required for visualization.[2] Common visualization reagents for this class of compounds include:
-
P-anisaldehyde/sulfuric acid: This reagent often produces specific colors for terpenoids and steroids.[3][4]
-
Liebermann-Burchard reagent: Triterpenoids typically appear as blue, green, or brown spots with this reagent.[3][4]
-
Ceric ammonium molybdate (CAM) stain: A general stain for organic compounds.
Q4: What are the key physical and chemical properties of this compound to consider during purification?
| Property | Value |
| Molecular Formula | C34H54O4[5] |
| Molecular Weight | 526.8 g/mol [5] |
| Solubility | May be soluble in DMSO, ethanol, or DMF. |
| Appearance | Expected to be a solid at room temperature. |
Q5: Should I use normal-phase or reverse-phase chromatography for this compound purification?
For the initial purification of a relatively non-polar compound like this compound from a crude extract, normal-phase chromatography on silica gel is a common and effective choice. Reverse-phase HPLC can be used for further purification or for analytical purposes.[6][7]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound (General Protocol)
This protocol is a general guideline and should be optimized based on preliminary TLC analysis of your specific sample.
1. Materials and Reagents:
-
Crude this compound sample
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Visualization reagent (e.g., p-anisaldehyde solution)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., chloroform or ethyl acetate).
-
Spot the sample on a TLC plate.
-
Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives a good separation with an Rf value for this compound between 0.2 and 0.4.
-
-
Column Packing:
-
Secure the glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and start collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
If a gradient elution is required (based on TLC analysis of the crude mixture), gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot a small amount from each fraction (or every few fractions) on a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common chromatography issues in this compound purification.
References
- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C34H54O4 | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Erythrodiol Diacetate Dosage for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of erythrodiol diacetate in cell-based assays. Due to the limited availability of specific data for this compound, this guide leverages information from its parent compound, erythrodiol, to provide a robust starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a diacetylated derivative of erythrodiol, a pentacyclic triterpenoid compound found in various plants.[1][2] While specific research on the diacetate form is limited, the biological activity is expected to be similar to or modified from that of erythrodiol. Erythrodiol has been shown to exert antiproliferative, pro-apoptotic, and anti-inflammatory effects.[1][3][4] Its mechanisms of action may involve the induction of apoptosis through caspase activation, modulation of inflammatory pathways by reducing pro-inflammatory cytokine expression, and potentially impacting cell signaling cascades like the PI3K/Akt pathway.[1][3][4]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
Direct data on the optimal concentration for this compound is scarce. However, a study on erythrodiol-3-acetate, a closely related compound, used concentrations of 50 and 100 µg/mL to evaluate its anti-inflammatory and anticancer effects.[4] For the parent compound, erythrodiol, cytotoxic and antiproliferative effects have been observed in the micromolar range. For instance, the EC50 for cell growth inhibition in HT-29 cells was found to be 48.8 ± 3.7 µM.[3] Therefore, a sensible starting point for this compound would be a broad concentration range from 1 to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
As a lipophilic triterpenoid derivative, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What are the expected cellular effects of this compound?
Based on the known activities of erythrodiol and erythrodiol-3-acetate, you might observe the following effects in your cell-based assays:
-
Reduced cell viability and proliferation: Particularly in cancer cell lines.[3][5]
-
Induction of apoptosis: Characterized by events like caspase activation.[3]
-
Anti-inflammatory effects: Such as a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cytotoxicity at Low Concentrations | Cell line is highly sensitive to the compound. | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). Reduce the incubation time. |
| Compound precipitation in the media. | Ensure the final DMSO concentration is low and the compound is fully dissolved before adding to the media. Visually inspect the media for precipitates under a microscope. | |
| No Observable Effect | Concentration is too low. | Test a higher concentration range (e.g., up to 150-200 µM), being mindful of solubility limits. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours), as some cellular effects may take longer to manifest. | |
| The chosen cell line is resistant. | Consider using a different cell line that may be more sensitive to triterpenoids. | |
| Compound instability. | Prepare fresh dilutions from the stock solution for each experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Uneven compound distribution. | Mix the plate gently by swirling after adding the compound to the wells. | |
| Edge effects in the plate. | Avoid using the outer wells of the microplate for treatment, or fill them with sterile media/PBS to maintain humidity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for erythrodiol , the parent compound of this compound. This data should be used as a reference point for designing experiments with this compound.
| Cell Line | Assay | Time Point | IC50 / EC50 | Reference |
| HepG2 (Human Hepatocarcinoma) | MTT Assay (Cytotoxicity) | 24 hours | 12.1 µg/mL (27.3 µM) | [1] |
| HepG2 (Human Hepatocarcinoma) | MTT Assay (Cytotoxicity) | 48 hours | 10.2 µg/mL (23.0 µM) | [1] |
| HepG2 (Human Hepatocarcinoma) | MTT Assay (Cytotoxicity) | 72 hours | 8.3 µg/mL (18.7 µM) | [6] |
| HT-29 (Human Colorectal Adenocarcinoma) | Cell Growth Inhibition | Not Specified | 48.8 ± 3.7 µM | [3] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Assay Interference from Erythrodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing erythrodiol diacetate in biochemical assays. While not definitively classified as a Pan-Assay Interference Compound (PAIN), its structural characteristics as a triterpenoid warrant careful consideration of potential non-specific interactions that could lead to misleading results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be cautious when using it in biochemical assays?
This compound is a triterpenoid compound.[1] Triterpenoids are a class of natural products that, due to their complex and often hydrophobic structures, can sometimes interfere with biochemical assays, leading to false-positive or false-negative results. While there is limited direct evidence of this compound being a frequent assay interferent, proactive validation is crucial to ensure data integrity.
Q2: What are the common mechanisms of assay interference that could be relevant for a compound like this compound?
Given its chemical structure, potential interference mechanisms for this compound could include:
-
Aggregation: At certain concentrations in aqueous buffers, hydrophobic molecules like this compound can form aggregates. These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is not target-specific.
-
Fluorescence Interference: If your assay utilizes a fluorescence-based readout, this compound could potentially interfere by having intrinsic fluorescence (autofluorescence) or by quenching the fluorescence of your reporter molecule.
-
Non-specific Reactivity: Although less common for this chemical class, some compounds can react non-specifically with assay components, such as enzymes or detection reagents.
Q3: My primary screen shows that this compound is active. What are the initial steps to confirm this is a genuine result?
A positive result in a primary screen is the first step. To validate this finding, you should:
-
Confirm Identity and Purity: Ensure the identity and purity of your this compound sample using analytical methods such as NMR and mass spectrometry. Impurities could be the source of the observed activity.
-
Dose-Response Curve: Generate a full dose-response curve to understand the potency and efficacy of the compound.
-
Orthogonal Assays: Test the compound in a mechanistically distinct secondary assay (an orthogonal assay) that measures the same biological endpoint but uses a different detection technology.
Troubleshooting Guide
Use this guide to systematically investigate and address potential assay interference from this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High hit rate in primary screen | Compound Aggregation | 1. Detergent Test: Re-run the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant decrease in activity suggests aggregation-based interference.2. Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration. If the IC50 increases with higher enzyme concentration, it may indicate non-stoichiometric inhibition due to aggregation. |
| Inconsistent results between experiments | Compound Solubility/Precipitation | 1. Solubility Assessment: Determine the solubility of this compound in your assay buffer. Visible precipitation is a clear indicator of a problem.2. Pre-incubation Effects: Vary the pre-incubation time of the compound with the assay components. Time-dependent changes in activity may suggest aggregation or degradation. |
| Interference in fluorescence-based assays | Autofluorescence or Quenching | 1. Compound-only Control: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore.2. Quenching Assay: Pre-incubate the fluorophore with varying concentrations of this compound to see if the signal is diminished. |
| Activity is not reproducible with a newly purchased batch | Sample Purity/Degradation | 1. Re-confirm Identity and Purity: Analyze the new batch of the compound to ensure it meets the same specifications as the original.2. Stability Check: Assess the stability of this compound under your assay and storage conditions. |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using a Detergent-Based Assay
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of your standard biochemical assay.
-
In the "Test" set, add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to a final concentration of 0.01%.
-
The "Control" set should not contain the detergent.
-
Run your standard assay protocol for both sets, including a dose-response curve for this compound.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indication of aggregation-based interference.
Protocol 2: Evaluating Fluorescence Interference
Objective: To determine if this compound interferes with the fluorescence readout of an assay.
Methodology:
-
Prepare a series of solutions in your assay buffer containing the same concentrations of this compound used in your dose-response experiments.
-
In a separate set of wells, prepare your standard assay without the enzyme/target (or with a known inactive control) but including the fluorescent substrate/probe.
-
In a third set of wells, include both this compound and the fluorescent substrate/probe.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for all sets.
-
Interpretation:
-
Significant fluorescence in the wells with only this compound indicates autofluorescence .
-
A decrease in fluorescence in the wells containing both the compound and the probe compared to the probe alone indicates fluorescence quenching .
-
Visualizing Interference Pathways
The following diagrams illustrate the conceptual workflows for identifying and troubleshooting potential assay interference.
Caption: A streamlined workflow for the initial validation of a hit from a primary screen.
Caption: A decision-making diagram for investigating potential aggregation-based assay interference.
References
Preventing degradation of erythrodiol diacetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of erythrodiol diacetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathways for this compound, a triterpenoid diacetate ester, are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bonds by water, leading to the formation of erythrodiol monoacetates and erythrodiol.[1][2] Oxidation can occur at various susceptible points on the triterpenoid skeleton.[3][4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it in a well-sealed container to protect it from moisture and air.[6][7] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, especially if it is dissolved in a solvent.
Q3: How can I detect if my this compound has degraded?
A3: Degradation can be detected by a change in physical appearance (e.g., color change, precipitation) or by analytical methods. The most reliable way to assess degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify the parent compound and its degradation products.[8][9][10]
Q4: Can the solvent I use for storage affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can facilitate hydrolysis of the acetate esters.[1] If the compound must be stored in solution, it is best to use a dry, aprotic solvent and store it at low temperatures.
Troubleshooting Guide
Issue 1: I observe a change in the color of my solid this compound sample.
-
Question: Why is my solid this compound turning yellow or brown?
-
Answer: A color change in your solid sample may indicate oxidation. Triterpenoids can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[11] Ensure that the container is tightly sealed and protected from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidation.
Issue 2: I see precipitation in my this compound solution.
-
Question: My this compound has precipitated out of solution during storage. What could be the cause?
-
Answer: Precipitation could be due to several factors. If the solution was stored at a low temperature, the solubility of this compound might have decreased. Alternatively, degradation via hydrolysis could lead to the formation of erythrodiol, which may have different solubility characteristics than the diacetate form. Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product.
Issue 3: My experimental results show a decrease in the potency of this compound.
-
Question: I am seeing a reduced biological effect or a lower-than-expected concentration in my assays. Could this be due to degradation?
-
Answer: A loss of potency is a strong indicator of chemical degradation. The primary suspects are hydrolysis of the acetate groups or oxidation of the triterpenoid core. It is recommended to perform an analytical purity check using a method like HPLC to quantify the amount of intact this compound and identify any potential degradation products.
Data Presentation
Table 1: Summary of Storage Conditions and Potential Degradation Triggers for this compound
| Parameter | Recommended Condition | Potential Degradation Trigger | Primary Degradation Pathway |
| Temperature | 2-8°C (short-term), -20°C (long-term) | High temperatures | Accelerates hydrolysis and oxidation |
| Humidity | Dry environment, store with desiccant | High humidity | Promotes hydrolysis of ester groups |
| Light | Protect from light (use amber vials) | Exposure to UV or ambient light | Can initiate and accelerate oxidation |
| Atmosphere | Well-sealed container, inert gas (optional) | Exposure to oxygen | Oxidation of the triterpenoid structure |
| pH (in solution) | Neutral (pH ~7) | Acidic or basic conditions | Catalyzes the hydrolysis of ester bonds[2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is designed to intentionally stress a compound to identify potential degradation products and pathways.[12][13][14] This helps in developing stability-indicating analytical methods.
1. Objective: To evaluate the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a specified time.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Triterpenoid acids characterized by the oxidation of the C-27-methy from the roots of Astilbe grandis Stapf ex Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 139. The triterpene resinols and related acids. Part XIV. The oxidation of acetylursolic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. vinipul.com [vinipul.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 11. Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ijariie.com [ijariie.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of Erythrodiol Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of erythrodiol diacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline is rolling or distorted. How can I correct this?
A1: A rolling or distorted baseline in the NMR spectrum of this compound can obscure weak signals and affect integration accuracy. This is a common artifact that can arise from several factors.
Troubleshooting Steps:
-
Phasing: Improper phasing is a primary cause of baseline distortion. Re-process the FID (Free Induction Decay) and carefully perform manual phase correction (zero-order and first-order) to flatten the baseline across the entire spectrum.
-
FID Truncation: If the acquisition time was too short, the FID may be truncated, leading to "sinc wiggles" or baseline roll. Re-acquire the spectrum with a longer acquisition time (at least 2-3 seconds for 1H NMR).
-
Broad Background Signals: The presence of very broad signals, potentially from insoluble material or paramagnetic impurities, can contribute to a distorted baseline. Ensure your sample is fully dissolved and filter it if necessary.
-
Instrumental Issues: If the problem persists, it may be related to the spectrometer's hardware. Consult with the instrument manager.
Q2: I am observing significant peak overlap in the methyl and methylene regions of the 1H NMR spectrum of this compound. How can I resolve these signals?
A2: Due to the complex triterpenoid skeleton with numerous methyl and methylene groups, signal overlap in the 1H NMR spectrum of this compound is a frequent challenge. The two acetate methyl groups also add to the complexity.
Troubleshooting and Resolution Strategies:
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, pyridine-d5) can induce differential chemical shifts, potentially resolving overlapping signals. Aromatic solvents, in particular, can cause significant shifts in the positions of nearby protons.
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the dispersion of signals and improve resolution.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing you to trace spin systems through crowded regions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
-
Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide shift reagent can induce large chemical shifts, with the magnitude of the shift being dependent on the proximity of the protons to the coordination site (in this case, the acetate carbonyls). This can help to "spread out" a crowded region of the spectrum.
Q3: I see extra peaks in my spectrum that don't correspond to this compound. What could be their origin?
A3: Extraneous peaks in your NMR spectrum can arise from various sources, including residual solvents, impurities in the sample, or instrumental artifacts.
Troubleshooting Steps:
-
Residual Solvents: The most common source of extra peaks is residual solvents from the extraction or purification process (e.g., ethyl acetate, hexane, acetone). Compare the chemical shifts of the unknown peaks with published tables of common NMR solvent impurities.[1]
-
Sample Impurities: Impurities from the starting material or byproducts from the acetylation reaction can be present. Review the synthetic route and consider potential side reactions. Purification techniques like recrystallization or further column chromatography may be necessary.
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large signal at a distance equal to the spinning rate of the NMR tube. They are caused by an inhomogeneous magnetic field. Adjusting the shims or ensuring a high-quality NMR tube can minimize these.
-
TMS (Tetramethylsilane) Standard: If an internal standard is used, ensure it is pure and added in an appropriate amount.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 3 | 80.9 | 4.49 | dd |
| 12 | 122.5 | 5.18 | t |
| 13 | 143.7 | - | - |
| 28 | 66.9 | 3.86, 4.15 | d, d |
| Acetate CH₃ (C3) | 21.3 | 2.04 | s |
| Acetate C=O (C3) | 171.0 | - | - |
| Acetate CH₃ (C28) | 21.1 | 2.02 | s |
| Acetate C=O (C28) | 170.9 | - | - |
| 23 | 28.0 | 0.85 | s |
| 24 | 16.8 | 0.85 | s |
| 25 | 15.6 | 0.91 | s |
| 26 | 16.9 | 0.97 | s |
| 27 | 23.7 | 1.25 | s |
| 29 | 33.1 | 0.94 | s |
| 30 | 23.6 | 0.94 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
High-Quality 1D ¹H NMR Spectrum Acquisition of this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Use a high-quality, clean NMR tube to avoid paramagnetic impurities and line broadening.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. This is crucial for sharp lines and good resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure proper digitization of the FID and minimize truncation artifacts.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Spectral Width (sw): Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
-
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Perform zero-filling to improve digital resolution.
-
Carefully phase the spectrum manually.
-
Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals of interest.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common NMR spectral artifacts.
Caption: Strategies for resolving peak overlap in NMR spectra.
References
Technical Support Center: Erythrodiol Diacetate in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using erythrodiol diacetate in cell viability and cytotoxicity assays. Given the limited direct data on this compound, this guidance is based on the known properties of its parent compound, erythrodiol, and general best practices for working with hydrophobic molecules in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the cell culture medium. How can I resolve this?
A1: this compound is a highly hydrophobic compound, and precipitation in aqueous culture media is a common issue. Here are several steps to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make the serial dilutions in 100% DMSO first. Then, add a small volume of the DMSO stock directly to the culture medium in the well and mix immediately and thoroughly.
-
Pre-warming Medium: Add the DMSO stock of your compound to pre-warmed (37°C) culture medium to aid in dispersion.
-
Use of Serum: If your experimental design allows, perform dilutions in serum-containing medium. Serum proteins like albumin can help to solubilize hydrophobic compounds.[1]
-
Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) to enhance the aqueous solubility of the compound.
Q2: I'm observing inconsistent or non-reproducible results in my cell viability assay. What could be the cause?
A2: Inconsistent results with hydrophobic compounds like this compound can stem from several factors:
-
Precipitation: Even if not immediately visible, the compound may be precipitating over time during the incubation period. This leads to a decrease in the effective concentration of the compound.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of cell culture plates, reducing the concentration available to the cells.[1] Using low-binding plates can help mitigate this.
-
Compound Instability: While information on the stability of this compound in culture medium is limited, some compounds can be unstable in aqueous environments over long incubation times.
-
Pipetting Errors: Inaccurate pipetting of small volumes of DMSO stocks can lead to significant variability.
Q3: Could this compound be interfering with my MTT or other tetrazolium-based assays?
A3: Yes, interference is possible. Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal (i.e., an overestimation of cell viability).[2]
-
Control for Direct MTT Reduction: To test for this, incubate this compound with MTT in cell-free culture medium. If you observe a color change, this indicates direct reduction of MTT by your compound.
-
Alternative Assays: If interference is confirmed, consider using a non-tetrazolium-based assay, such as the neutral red uptake assay (measures lysosomal integrity) or a CyQUANT assay (measures DNA content).
Q4: What is the expected cytotoxic mechanism of this compound?
A4: The acetate groups of this compound are likely cleaved by intracellular esterases, releasing the active compound, erythrodiol. Studies on erythrodiol have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines.[3][4] The mechanism may involve the activation of caspase-3.[4] In some cell lines, its cytotoxic effect is not associated with an increase in reactive oxygen species (ROS), but rather with a decrease in cellular glutathione (GSH) and NADPH levels.[5][6]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Compound Solubility
This guide provides a step-by-step workflow for addressing solubility issues with this compound.
Caption: Workflow for troubleshooting this compound solubility.
Guide 2: Investigating Assay Interference
Use this workflow to determine if this compound is interfering with your colorimetric or fluorometric assay.
Caption: Workflow to detect assay interference.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of erythrodiol (the active form of this compound) on various human cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocarcinoma | 24 hours | 27.3 | [5] |
| HT-29 | Colon Adenocarcinoma | Not Specified | 48.8 ± 3.7 | [4] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for testing hydrophobic compounds like this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) in 100% sterile DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.
-
-
Cell Treatment:
-
Warm the cell culture medium to 37°C.
-
Carefully add a small, consistent volume (e.g., 1 µL) of the DMSO-diluted compound to the corresponding wells to reach the final desired concentrations. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.5%).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Fluorescein Diacetate (FDA) Viability Assay Protocol
This assay measures esterase activity in viable cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation:
-
Prepare a stock solution of FDA in acetone (e.g., 1-5 mg/mL).
-
Immediately before use, dilute the FDA stock solution in PBS or serum-free medium to the final working concentration (e.g., 10-20 µg/mL).
-
-
Staining:
-
Wash the cells with warm PBS to remove the treatment medium.
-
Add 100 µL of the FDA working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
Signaling Pathway
Based on studies with the parent compound erythrodiol and its isomer uvaol, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[5]
Caption: Potential inhibition of the PI3K/Akt pathway by erythrodiol.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Erythrodiol Diacetate Experiments
Welcome to the technical support center for erythrodiol diacetate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings. Inconsistent results can be a significant challenge, and this guide aims to address common issues to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability (cytotoxicity) assay results with this compound. What are the potential causes?
A1: High variability in cell viability assays when using a lipophilic compound like this compound can stem from several factors:
-
Poor Solubility and Precipitation: this compound is highly lipophilic and has low aqueous solubility. If not properly dissolved and diluted, it can precipitate out of the cell culture medium, leading to inconsistent concentrations of the active compound reaching the cells. This is a primary cause of variability.
-
Interaction with Serum Proteins: If you are using serum-containing media, this compound can bind to serum proteins like albumin.[1][2] This interaction can reduce the free concentration of the compound available to the cells, and variations in serum batches can lead to inconsistent results.
-
Hydrolysis to Erythrodiol: As a diacetate ester, this compound is susceptible to hydrolysis back to its parent compound, erythrodiol, or to a monoacetate form. This can be influenced by the pH and temperature of the culture medium, as well as by cellular esterases.[3] Since erythrodiol itself has biological activity, this conversion can lead to a mixed population of active compounds with potentially different potencies, causing variable results.[3][4]
-
Inconsistent Cell Seeding and Health: Variations in cell number, passage number, and overall cell health can significantly impact the outcome of cytotoxicity assays. Ensure your cell cultures are healthy and seeded consistently across all experiments.
Q2: How can we improve the solubility of this compound in our cell culture medium to get more consistent results?
A2: Improving the solubility of this compound is critical for obtaining reproducible data. Here are some recommendations:
-
Use of a Suitable Solvent for Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved before further dilution.
-
Serial Dilution and Vortexing: When diluting the stock solution into your aqueous cell culture medium, perform serial dilutions and vortex thoroughly between each step. Avoid adding a large volume of the organic solvent directly to the medium, as this can cause the compound to precipitate. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1% v/v) and consistent across all experimental conditions, including vehicle controls.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
Q3: Could the stability of this compound be a factor in our inconsistent findings? How can we assess and mitigate this?
A3: Yes, the stability of this compound is a critical factor. The ester linkages are prone to hydrolysis. To address this:
-
pH and Temperature Control: Maintain a stable pH and temperature in your cell culture incubator. Fluctuations can alter the rate of hydrolysis. Standard cell culture conditions (pH 7.2-7.4, 37°C) should be strictly maintained.
-
Time-Course Experiments: If you suspect hydrolysis is an issue, you can perform a time-course experiment. Prepare this compound in your cell culture medium and incubate it for different durations (e.g., 0, 2, 6, 12, 24 hours) under your experimental conditions. You can then analyze the samples by HPLC to quantify the amount of remaining this compound and the appearance of erythrodiol or monoacetate.
-
Freshly Prepared Solutions: Always prepare fresh working solutions of this compound for each experiment to minimize degradation.
Q4: We are using HPLC to quantify this compound in our samples, but we are getting inconsistent peak areas. What could be the problem?
A4: Inconsistent HPLC results can be due to a variety of factors:
-
Sample Preparation: Ensure complete extraction of this compound from your sample matrix. Inconsistent extraction efficiency will lead to variable results.
-
Column and Mobile Phase Issues: Triterpenoids can be challenging to analyze by HPLC. Ensure your column is appropriate for lipophilic compounds (e.g., a C18 column) and that the mobile phase is optimized for good separation and peak shape. Inconsistent mobile phase preparation can lead to shifts in retention times and peak areas.
-
Injector and System Variability: Check for leaks in the HPLC system and ensure the injector is functioning correctly. Manual injections can introduce variability; an autosampler is recommended for better precision.
-
Detector Settings: Ensure the UV detector wavelength is set appropriately for this compound and that the lamp is in good condition.
Troubleshooting Guides
Inconsistent Results in In Vitro Cytotoxicity Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Precipitation of this compound in the culture medium. | 1. Visually inspect the wells for any precipitate after adding the compound. 2. Optimize the solubilization protocol for the stock solution (e.g., gentle warming, sonication). 3. Reduce the final concentration of the compound in the assay. 4. Perform serial dilutions with thorough mixing at each step. |
| Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Perform a cell count to verify the number of cells seeded. | |
| IC50 values vary significantly between experiments | Hydrolysis of this compound to erythrodiol. | 1. Prepare fresh working solutions for each experiment. 2. Minimize the time between preparing the dilutions and adding them to the cells. 3. Consider performing a stability check of the compound in your specific culture medium over the time course of your experiment using HPLC. |
| Variations in serum batches. | 1. If using serum, try to use a single batch for a set of comparative experiments. 2. Consider using serum-free medium if your cell line allows, after appropriate adaptation. | |
| Cell passage number and health. | 1. Use cells within a consistent and low passage number range. 2. Regularly check for mycoplasma contamination. 3. Ensure cells are in the exponential growth phase at the time of treatment. |
Inconsistent Results in Anti-Inflammatory Assays (e.g., Cytokine Measurement)
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | Inconsistent delivery of this compound to cells. | 1. Follow the same solubility and dilution optimization steps as for cytotoxicity assays. 2. Ensure the timing of compound addition relative to the inflammatory stimulus (e.g., LPS) is consistent. |
| Interaction with assay components. | 1. If using an ELISA-based method, ensure that the compound or the solvent does not interfere with the antibody-antigen binding or the enzymatic reaction. Run appropriate controls. | |
| Unexpected pro-inflammatory effects at some concentrations | Compound degradation or off-target effects. | 1. Verify the purity of your this compound stock. 2. Assess the stability of the compound under your assay conditions. Degradation products might have different activities. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol: Anti-Inflammatory Assay - Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol is a general guideline and should be optimized for your specific cell line (e.g., RAW 264.7 or primary macrophages).
-
Cell Seeding:
-
Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in culture medium as described in the cytotoxicity protocol.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include a negative control (cells with medium only), a vehicle control (cells with DMSO and medium), and a positive control (cells with DMSO and LPS).
-
-
Sample Collection and Analysis:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-only control.
-
Signaling Pathways and Workflows
Potential Signaling Pathways Modulated by Erythrodiol (Parent Compound of this compound)
While specific signaling pathways for this compound are still under investigation, studies on its parent compound, erythrodiol, suggest potential involvement of the following pathways. It is plausible that this compound exerts its effects after intracellular hydrolysis to erythrodiol.
Caption: A typical experimental workflow for an in vitro cytotoxicity assay using this compound.
Caption: A potential signaling pathway for erythrodiol, which may be relevant for this compound.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Erythrodiol and Erythrodiol Diacetate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivities of the naturally occurring triterpenoid, erythrodiol, and its acetylated form, erythrodiol diacetate. This report synthesizes available experimental data on their anti-inflammatory and anticancer properties, providing a valuable resource for future research and development.
Introduction
Erythrodiol, a pentacyclic triterpenoid alcohol, is a well-documented bioactive compound found in various plant sources, notably in olive oil. Its diverse pharmacological effects, including anti-inflammatory, anticancer, and vasorelaxant properties, have garnered significant scientific interest. This compound, a derivative of erythrodiol, has also been investigated for its biological activities. This guide provides a comparative overview of the existing research on these two compounds, focusing on their anti-inflammatory and anticancer bioactivities, supported by available quantitative data and detailed experimental protocols.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of erythrodiol. At present, directly comparable quantitative data for this compound is limited in the scientific literature, highlighting a key area for future investigation.
Table 1: Anticancer Activity of Erythrodiol
| Cell Line | Assay Type | Metric | Value (µM) | Reference |
| HT-29 (Human colorectal carcinoma) | Proliferation Assay | EC50 | 48.8 ± 3.7 | |
| HepG2 (Human hepatocarcinoma) | Cytotoxicity (MTT Assay, 24h) | IC50 | 27.3 | |
| HepG2 (Human hepatocarcinoma) | Cytotoxicity (MTT Assay, 72h) | IC50 | 8.3 | [1] |
Table 2: Anti-inflammatory and Other Activities of Erythrodiol
| Activity | Experimental Model | Metric | Value (µM) | Reference |
| Vasorelaxant Effect | Isolated rat aortic rings | EC50 | 3.38 |
This compound:
A study comparing erythrodiol-3-acetate with 2,4-di-tert-butylphenol reported on their effects on pro-inflammatory cytokine gene expression (TNFα, IL-6, and IL-1β) and apoptosis-related genes (p53 and caspase 7) in macrophage, skin, and breast cancer cell lines. While this study confirms the anti-inflammatory and anticancer activities of erythrodiol-3-acetate, it does not provide specific IC50 or EC50 values, and it was found to be less potent than 2,4-di-tert-butylphenol in the tested assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key bioactivity assays relevant to the study of erythrodiol and this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the effect of a compound on cell proliferation and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HT-29) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of erythrodiol or this compound (typically ranging from 0 to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) stimulation of macrophage cells (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. The anti-inflammatory activity of a compound can be determined by measuring the inhibition of NO production, often quantified using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of erythrodiol or this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. The IC50 value can then be calculated.
Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: This is a fluorometric assay that detects the activity of caspase-3. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-AFC) which, when cleaved by active caspase-3, releases a fluorescent molecule (AFC). The fluorescence intensity is directly proportional to the caspase-3 activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified period to induce apoptosis. After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and a reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Quantify the caspase-3 activity based on the fluorescence intensity and normalize it to the protein concentration of the cell lysate. Compare the activity in treated cells to that in untreated control cells.
Signaling Pathways and Mechanisms of Action
The bioactivity of these compounds is underpinned by their interaction with various cellular signaling pathways.
Anticancer Mechanism of Erythrodiol
Erythrodiol has been shown to induce apoptosis in cancer cells through the activation of key signaling pathways. One of the primary mechanisms involves the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. This leads to the cleavage of cellular substrates and ultimately, programmed cell death.
General Anti-inflammatory Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. While the direct interaction of erythrodiol and its diacetate with all components of this pathway is not fully elucidated, this represents a likely mechanism of action given their observed effects on pro-inflammatory cytokines.
Comparative Analysis and Future Directions
The available data indicates that erythrodiol possesses significant antiproliferative and pro-apoptotic activities against various cancer cell lines, with defined EC50 and IC50 values. Its anti-inflammatory potential is also supported by evidence of vasorelaxant effects.
This compound has been shown to exhibit anti-inflammatory and anticancer properties. However, the current body of literature lacks direct quantitative comparisons with erythrodiol. The acetylation of the hydroxyl groups on the erythrodiol backbone may alter its physicochemical properties, such as lipophilicity, which could in turn affect its bioavailability, cellular uptake, and interaction with molecular targets. It is plausible that the diacetate form acts as a prodrug, being hydrolyzed to the active erythrodiol form within the cell, or it may possess its own distinct mechanism of action.
Key observations:
-
Erythrodiol: Demonstrates potent anticancer activity with established cytotoxic and antiproliferative concentrations. Its mechanism often involves the induction of apoptosis.
-
This compound: Confirmed to have anti-inflammatory and anticancer effects, but quantitative data on its potency relative to erythrodiol is currently unavailable.
Future Research:
To provide a conclusive comparison, further research is imperative. Direct, head-to-head studies evaluating the bioactivity of erythrodiol and this compound under identical experimental conditions are crucial. Such studies should aim to:
-
Determine the IC50 and EC50 values for both compounds in a range of cancer cell lines and inflammatory models.
-
Investigate the mechanisms of action for this compound, including its effects on key signaling pathways like NF-κB and apoptosis.
-
Evaluate the pharmacokinetic and pharmacodynamic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion, which will provide insights into their potential therapeutic efficacy.
This comparative guide underscores the potential of both erythrodiol and this compound as valuable compounds for drug discovery and development. The highlighted gaps in the current knowledge present clear opportunities for future research to fully elucidate their therapeutic promise.
References
A Comparative Analysis of Erythrodiol Diacetate and Other Triterpenoid Anti-inflammatory Agents
A Guide for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, triterpenoids, a class of naturally occurring compounds, have garnered significant attention. Their diverse structures and potent biological activities make them promising candidates for drug development. This guide provides a comparative analysis of erythrodiol diacetate and other prominent triterpenoid anti-inflammatory agents, namely oleanolic acid acetate, ursolic acid acetate, and betulinic acid diacetate. The comparison is based on available experimental data on their efficacy, potency, and mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of these triterpenoid derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data, primarily focusing on the inhibition of key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a compilation from various sources.
Table 1: In Vitro Anti-inflammatory Activity of Triterpenoid Acetates
| Compound | Assay | Cell Line | Stimulant | Parameter Measured | IC50 / Inhibition | Reference |
| This compound | Gene Expression | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β mRNA | Significant reduction at 50 & 100 µg/mL | [1] |
| Oleanolic Acid Acetate | NF-κB Activation | THP1-XBlue | poly(I) | SEAP Production | Dose-dependent inhibition | [2][3] |
| Nitric Oxide Production | RAW 264.7 | LPS | NO Production | IC50: 1.09 µg/mL (48h) | [4] | |
| Ursolic Acid Acetate | Inflammatory Mediators | RA Synovial Fibroblasts | TNF-α | Cytokines, MMP-1/3 | Significant reduction | [5][6] |
| Betulinic Acid Diacetate | Not available |
Table 2: In Vivo Anti-inflammatory Activity of Triterpenoid Acetates
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| This compound | Not available | ||||
| Oleanolic Acid Acetate | Mouse | TPA-induced ear edema | Not specified | Suppressed inflammation | [4] |
| Ursolic Acid Acetate | Mouse | Collagen-induced arthritis | Oral administration | Reduced arthritis symptoms | [5][6] |
| Betulinic Acid Diacetate | Not available |
Note: Data for in vivo anti-inflammatory activity of this compound and Betulinic Acid Diacetate were not found in the reviewed literature.
Mechanistic Insights: Signaling Pathways in Inflammation
Triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many triterpenoids, including oleanolic acid and ursolic acid derivatives, have been shown to inhibit NF-κB activation.[7][8][9][10]
MAPK Signaling Pathway
The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, is another crucial pathway in inflammation. Activation of MAPKs by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in turn, upregulate the expression of pro-inflammatory genes. Several triterpenoids have been reported to suppress the phosphorylation and activation of MAPKs.[11][12][13]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for two standard anti-inflammatory assays are provided below.
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay
This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Triterpenoid compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the triterpenoid compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[14][15][16]
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.
In Vivo: TPA-Induced Mouse Ear Edema Assay
This model is a standard method to evaluate the topical anti-inflammatory activity of compounds. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema and cellular infiltration upon topical application.[5][17]
Materials:
-
Male Swiss albino mice (20-25 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Triterpenoid compounds
-
Acetone (or other suitable vehicle)
-
Micrometer for measuring ear thickness
-
Biopsy punch (e.g., 6 mm)
-
Indomethacin (positive control)
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=5-6 per group): Negative control (vehicle + TPA), Positive control (Indomethacin + TPA), and Test groups (Triterpenoid compound + TPA).
-
Treatment: Apply the test compound or Indomethacin (e.g., 1 mg/ear) dissolved in a suitable vehicle (e.g., 20 µL of acetone) to the inner and outer surfaces of the right ear. The left ear serves as a control and receives only the vehicle.
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), apply TPA (e.g., 2.5 µg in 20 µL of acetone) to the same ear.
-
Measurement of Edema: Measure the thickness of both ears using a digital micrometer at various time points (e.g., 4, 6, and 24 hours) after TPA application. The difference in thickness between the right and left ears indicates the degree of edema.
-
Biopsy and Weight: At the end of the experiment (e.g., 24 hours), sacrifice the mice and take a standard-sized punch biopsy from both ears. Weigh the biopsies to quantify the edema.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the negative control group.
Conclusion
This compound, along with other acetylated triterpenoids like oleanolic acid acetate and ursolic acid acetate, demonstrates promising anti-inflammatory properties. While the available data suggests their potential as therapeutic agents, a lack of standardized, head-to-head comparative studies makes it challenging to definitively rank their potency. The primary mechanism of action for this class of compounds appears to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPKs.
Further research is warranted to conduct direct comparative studies of these compounds under uniform experimental conditions to establish a clearer understanding of their relative efficacy. Additionally, more in-depth mechanistic studies on this compound are needed to fully elucidate its molecular targets and signaling pathways. The experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial for advancing the development of these natural compounds into effective anti-inflammatory drugs.
References
- 1. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 6. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Erythrodiol Diacetate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and related compounds is paramount. Erythrodiol diacetate, a derivative of the naturally occurring triterpenoid erythrodiol, is a compound of interest in various research contexts. Ensuring the consistency and accuracy of analytical data across different methods or laboratories is achieved through a critical process known as cross-validation.
This guide provides a comparative overview of potential analytical methods for the quantitative analysis of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide will draw comparisons from validated methods for the parent compound, erythrodiol, and similar analytes. The principles and methodologies described are directly applicable to the analysis of this compound.
Cross-validation of analytical methods is the process of comparing the results from two distinct analytical methods or the same method performed in different laboratories to ensure that the data is comparable and reliable.[1] This is crucial when transferring a method, in multi-site studies, or when required by regulatory bodies.[2] The key performance criteria evaluated during cross-validation include accuracy, precision, linearity, and specificity.[2]
Comparative Analysis of Analytical Methods
The two most common and suitable analytical techniques for the quantification of triterpenoids and their derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the expected performance characteristics for the analysis of erythrodiol (as a proxy for this compound), based on published validation data.
| Parameter | High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | >0.9999[3] | ≥0.998 |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[3] | 6–40 ng/kg[4] |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Accuracy (% Recovery) | 94.70–105.81%[3] | 80.23–115.41 % |
| Precision (%RSD) | <2%[3] | ≤12.03 % (Intra-day), ≤11.34 % (Inter-day) |
| Specificity | High | Very High |
| Sample Throughput | High | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the analysis of erythrodiol and would require adaptation and validation for this compound.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the direct analysis of this compound, leveraging its chromophoric properties for detection.
-
Instrumentation: HPLC system with a photodiode array detector.
-
Column: ACE C18 (150 mm × 4.6 mm, 3 μm)[3]
-
Mobile Phase: A gradient mixture of acetonitrile and water. A mobile phase of acetonitrile and water (89:11, v/v) has been found suitable for erythrodiol.[5]
-
Flow Rate: 0.7 mL/min[3]
-
Column Temperature: 20°C[3]
-
Detection Wavelength: 205 nm for triterpenoids without strong chromophores.[3]
-
Injection Volume: 10 µL[3]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity. For this compound, analysis could proceed directly or after derivatization or saponification to erythrodiol.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection.
-
Injector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 70°C, hold for 1 minute, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[4]
-
MS Conditions:
-
Sample Preparation:
-
Direct Analysis: Dissolve the sample in a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Saponification (for total erythrodiol): The sample containing this compound can be saponified using an alkaline solution to hydrolyze the esters to erythrodiol. The resulting erythrodiol is then extracted with an organic solvent.
-
Derivatization: The extracted analyte may be derivatized (e.g., silylation) to improve volatility and chromatographic performance.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound.
Caption: Workflow for cross-validating two analytical methods.
This guide provides a framework for the comparison and cross-validation of analytical methods for this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method is fully validated for its intended purpose to ensure the generation of reliable and accurate data.
References
- 1. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel reversed-phase HPLC method for simultaneous determination of ethynodiol diacetate (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
A Comparative Analysis of Erythrodiol Diacetate from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Erythrodiol diacetate, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This guide provides a comparative overview of this compound and its related compounds derived from various plant sources, supported by experimental data and detailed methodologies. While direct comparative studies on this compound are limited, this document synthesizes available information on erythrodiol and its esters to offer a valuable resource for researchers.
Plant Sources and Quantitative Data
Erythrodiol and its derivatives are distributed across various plant families. The concentration of these compounds can vary significantly depending on the plant species, cultivar, and the specific part of the plant being analyzed. Below is a summary of notable plant sources.
| Plant Species | Family | Plant Part | Compound(s) Identified | Quantitative Data (where available) | Reference(s) |
| Olea europaea (Olive) | Oleaceae | Leaves, Fruits, Pomace | Erythrodiol, Oleanolic Acid, Maslinic Acid | Erythrodiol: 0.6–1.8 mg/g in leaves | [1][2] |
| Calendula officinalis (Marigold) | Asteraceae | Flowers | Erythrodiol esters (laurate, myristate, palmitate), Faradiol esters | Not specified for this compound | [3][4] |
| Erythrina eriotriocha | Fabaceae | Stem Bark | This compound | Not specified | |
| Humboldtia unijuga | Fabaceae | Roots | Erythrodiol-3-acetate | Not specified | |
| Scorzonera mongolica | Asteraceae | - | 3β-dodecanoyl erythrodiol, 3β-tetradecanoyl erythrodiol | Not specified |
Note: Quantitative data for this compound specifically is scarce in publicly available literature. The data presented often refers to erythrodiol or a mixture of its esters.
Comparative Biological Activities
The biological activities of erythrodiol and its derivatives have been explored in various in vitro and in vivo models. The primary therapeutic potentials identified are anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
Erythrodiol and its esters have demonstrated notable anti-inflammatory effects. Studies on Calendula officinalis extracts, rich in triterpenoid esters including those of erythrodiol, have shown a reduction in inflammation.[4] The proposed mechanism for this activity involves the modulation of key inflammatory signaling pathways.
Anti-cancer Activity
Erythrodiol has been shown to possess antiproliferative and pro-apoptotic effects in various cancer cell lines. For instance, in HT-29 human adenocarcinoma cells, erythrodiol inhibited cell growth and induced apoptosis.[5][6]
Signaling Pathways
Anti-inflammatory Signaling Pathway
Erythrodiol and other triterpenoids are known to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calendula_officinalis_l [Tinkturenpresse] [tinkturenpresse.de]
- 5. researchgate.net [researchgate.net]
- 6. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Potential of Erythrodiol Diacetate: A Comparative Analysis Against Established Inducers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the apoptotic activity of erythrodiol diacetate with well-established inducers such as staurosporine, cisplatin, and etoposide. This report synthesizes available experimental data to provide a clear comparison of efficacy and mechanistic pathways.
Executive Summary
This compound, a derivative of the naturally occurring triterpenoid erythrodiol, has emerged as a compound of interest in oncology research due to its potential pro-apoptotic properties. This guide provides a comparative analysis of its apoptotic activity against known inducers: staurosporine, a potent and broad-spectrum protein kinase inhibitor; cisplatin, a platinum-based chemotherapy drug that induces DNA damage; and etoposide, a topoisomerase II inhibitor. While quantitative data for this compound is limited, this guide leverages data on its parent compound, erythrodiol, to provide a substantive comparison. Evidence suggests that erythrodiol and its diacetate derivative induce apoptosis through the upregulation of key effector proteins like p53 and caspases. This positions them as noteworthy subjects for further investigation in the landscape of cancer therapeutics.
Comparative Analysis of Apoptotic Activity
The pro-apoptotic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), the percentage of cells undergoing apoptosis, and the level of caspase activation. The following table summarizes the available data for erythrodiol and the selected known inducers in two common cancer cell lines: human colon adenocarcinoma (HT-29) and human liver cancer (HepG2).
| Compound | Cell Line | IC50 (µM) | Apoptotic Cells (%) | Caspase-3 Activation (Fold Increase) |
| Erythrodiol | HT-29 | 48.8[1] | Not Reported | 3.2 - 5.2[1] |
| HepG2 | 27.3[2] | Not Reported | Not Reported | |
| Staurosporine | HT-29 | ~0.02 - 0.1[3] | ~1.8-fold increase in early apoptosis[4] | Not Reported |
| HepG2 | 0.04[5] | ~50% after 48h (200 nM)[6] | Activated[6] | |
| Cisplatin | HT-29 | ~70 (monolayer)[7] | 65.28% (at IC50)[8] | Activated[9] |
| HepG2 | 7-16.09 µg/mL (~23-53 µM)[4][10] | 30-45% (0.25 mM)[11] | Activated[12][13] | |
| Etoposide | HT-29 | Not specified, but induces apoptosis[14] | Not Reported | Upregulates Caspase-3 gene[14] |
| HepG2 | 20 µg/mL (~34 µM)[15] | 16.9%[2] | 48% increase[2] |
Note: Data for this compound is limited. The data presented for erythrodiol is used as a proxy. The IC50 values and other quantitative measures for the known inducers can vary significantly between studies due to different experimental conditions.
Signaling Pathways of Apoptosis
Apoptosis is a complex, multi-step process that can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
This compound has been shown to upregulate the expression of the tumor suppressor protein p53 and caspase-7, suggesting its involvement in the intrinsic pathway of apoptosis. p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Staurosporine, cisplatin, and etoposide are also known to induce apoptosis primarily through the intrinsic pathway. Staurosporine, as a protein kinase inhibitor, can disrupt various signaling pathways that regulate cell survival, leading to the activation of pro-apoptotic Bcl-2 family members and the release of cytochrome c from mitochondria. Cisplatin and etoposide, by causing DNA damage, trigger a DNA damage response that often involves the activation of p53, leading to the initiation of the mitochondrial apoptotic cascade.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
To ensure the reproducibility and validity of the findings cited in this guide, detailed methodologies for the key experiments are provided below.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, staurosporine, cisplatin, etoposide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for assessing apoptotic activity.
Caspase Activity Assay
This assay measures the activity of specific caspases, such as caspase-3, which are key executioners of apoptosis.
-
Cell Lysis: After compound treatment, lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to a control group and express it as a fold increase.
Conclusion
This compound and its parent compound, erythrodiol, demonstrate pro-apoptotic activity in cancer cell lines, primarily through a mechanism involving the upregulation of p53 and the activation of caspases. While direct quantitative comparisons are challenging due to the limited availability of data for this compound, the existing evidence for erythrodiol suggests a potency that is within an order of magnitude of some established chemotherapeutic agents in specific cell lines. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and to contextualize its activity within the broader landscape of apoptosis inducers. Further studies are warranted to elucidate the precise IC50 values and detailed signaling pathways of this compound in a range of cancer models to fully assess its promise as a novel anti-cancer agent.
References
- 1. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Monitoring of Cisplatin-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
Replicating Published Findings on Erythrodiol Diacetate: A Comparative Guide
This guide provides a comprehensive comparison of the biological activities of erythrodiol diacetate and its alternatives, supported by experimental data from published literature. It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Comparative Analysis of Bioactivity
This compound, a derivative of the naturally occurring triterpenoid erythrodiol, has been investigated for its potential anti-inflammatory and anticancer properties. A key study directly compared the efficacy of erythrodiol-3-acetate to 2,4-di-tert-butylphenol, another bioactive compound.
Anti-inflammatory and Anticancer Effects
The anti-inflammatory and anticancer activities of erythrodiol-3-acetate were evaluated by measuring its impact on the gene expression of key molecular targets. The following tables summarize the reported effects of erythrodiol-3-acetate and its comparator, 2,4-di-tert-butylphenol, on pro-inflammatory cytokines and apoptosis-associated genes.
Table 1: Effect of Erythrodiol-3-Acetate and 2,4-di-tert-butylphenol on Pro-inflammatory Cytokine Gene Expression
| Compound | Concentration (µg/mL) | TNFα Expression (Fold Change) | IL-6 Expression (Fold Change) | IL-1β Expression (Fold Change) |
| Erythrodiol-3-Acetate | 50 | - | - | - |
| 100 | - | - | - | |
| 2,4-di-tert-butylphenol | 50 | - | - | - |
| 100 | - | - | - | |
| Data presented as fold change in gene expression relative to a control. Specific fold change values were not provided in the source material, but the study indicated that 2,4-di-tert-butylphenol exerted a significantly superior anti-inflammatory effect compared to erythrodiol-3-acetate across all three pro-inflammatory genes. |
Table 2: Effect of Erythrodiol-3-Acetate and 2,4-di-tert-butylphenol on Apoptosis-Related Gene Expression
| Compound | Cell Line | Concentration (µg/mL) | p53 Expression (Fold Change) | Caspase 7 Expression (Fold Change) |
| Erythrodiol-3-Acetate | MCF-7 | 50 | - | Dose-dependent increase |
| 100 | - | Dose-dependent increase | ||
| A431 | 50 | - | Dose-dependent increase | |
| 100 | - | Dose-dependent increase | ||
| 2,4-di-tert-butylphenol | MCF-7 | 50 | Dose-dependent increase | Less pronounced effect |
| 100 | Dose-dependent increase | Less pronounced effect | ||
| A431 | 50 | - | More effective than in MCF-7 | |
| 100 | - | More effective than in MCF-7 | ||
| The source study indicated that 2,4-di-tert-butylphenol showed a superior dose-dependent anticancer effect through the activation of the p53 gene in MCF-7 cells compared to erythrodiol-3-acetate. Erythrodiol-3-acetate exhibited a dose-dependent effect on caspase 7 gene expression in both cell lines. |
Cytotoxicity Data of Related Compounds
Table 3: Cytotoxicity of Erythrodiol and 2,4-di-tert-butylphenol in Cancer Cell Lines
| Compound | Cell Line | IC50/EC50 Value |
| Erythrodiol | HT-29 | EC50: 48.8 ± 3.7 µM[1][2] |
| HepG2 | IC50: 12.1 µg/mL (27.3 µM) at 24h | |
| 2,4-di-tert-butylphenol | HeLa | IC50: 10 µg/mL |
| HCT116 | IC50: 16.25 µg/mL (24h), 9.94 µg/mL (48h), 9.38 µg/mL (72h) | |
| SW480 | IC50: 35 µg/mL (24h), 20.14 µg/mL (48h), 19.71 µg/mL (72h) |
Experimental Protocols
To facilitate the replication of the published findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human breast adenocarcinoma (MCF-7) and human skin squamous carcinoma (A431) cell lines can be used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experimental assays, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator compound. A vehicle control (e.g., DMSO) should be run in parallel.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of target genes (TNFα, IL-6, IL-1β, p53, and Caspase 7) following treatment.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of the target genes is quantified using a real-time PCR system with SYBR Green or a probe-based detection method. The expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin). The comparative Ct (ΔΔCt) method is commonly used to calculate the fold change in gene expression.
Caspase Activity Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
-
Cell Lysis: Treated and control cells are lysed to release cellular contents, including caspases.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate with the DEVD sequence for caspase-3/7) is added to the cell lysates.
-
Signal Measurement: The cleavage of the substrate by the active caspase results in a fluorescent or colorimetric signal that is proportional to the caspase activity. The signal is measured using a microplate reader.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway
Triterpenoids, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4][5][6][7] The diagram below illustrates the proposed mechanism.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Apoptosis Induction Pathway
The observed upregulation of p53 and caspase 7 gene expression suggests that this compound may induce apoptosis. The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Role of p53 and Caspase 7 in apoptosis induced by this compound.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of this compound is outlined below.
Caption: A logical workflow for the in vitro evaluation of this compound.
References
- 1. Analysis of p53-regulated gene expression patterns using oligonucleotide arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Erythrodiol Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of erythrodiol derivatives, detailing their structure-activity relationships (SAR) across various biological activities. Supported by experimental data, this document delves into their cytotoxic, anti-inflammatory, and antimicrobial properties, offering insights into the structural modifications that enhance their therapeutic potential.
Erythrodiol, a pentacyclic triterpenoid alcohol found predominantly in olive tree leaves and olive oil, has garnered significant attention for its diverse pharmacological effects.[1] As a precursor to bioactive molecules like oleanolic and maslinic acids, erythrodiol itself exhibits antioxidant, antiproliferative, proapoptotic, and anti-inflammatory activities.[1][2] This has spurred research into the synthesis and evaluation of its derivatives to optimize potency and selectivity for various therapeutic targets. This guide summarizes the key findings in the SAR of erythrodiol derivatives, presenting quantitative data, experimental methodologies, and visual representations of implicated signaling pathways.
Comparative Analysis of Biological Activities
The therapeutic efficacy of erythrodiol derivatives is intricately linked to their structural modifications. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and anti-Chlamydia trachomatis activities of various erythrodiol derivatives, highlighting the impact of chemical alterations on their biological potency.
Cytotoxic Activity
The antiproliferative and proapoptotic effects of erythrodiol and its derivatives have been evaluated against a range of cancer cell lines. Modifications at the C-3, C-12, and C-28 positions have been shown to significantly influence their cytotoxic potential.
| Compound | Structural Modification | Cell Line | IC50/EC50 (µM) | Reference |
| Erythrodiol | - | HT-29 (Human colorectal carcinoma) | EC50: 48.8 ± 3.7 | [2][3] |
| Erythrodiol | - | HepG2 (Human hepatocarcinoma) | IC50: 12.1 µg/mL (27.3 µM) at 24h | [4] |
| Erythrodiol-3-acetate | Acetylation at C-3 hydroxyl group | A431 (Human skin carcinoma), MCF-7 (Human breast adenocarcinoma) | Showed dose-dependent anticancer effect | [5][6] |
| 12β-hydroxy-erythrodiol | Hydroxylation at C-12 | - | - | [7][8] |
| C-azepane-erythrodiol derivative | Azepane ring fused to C-ring | - | - | [7][8] |
Key SAR Insights for Cytotoxicity:
-
The parent compound, erythrodiol, demonstrates moderate cytotoxic activity against various cancer cell lines.[2][3][4]
-
Acetylation at the C-3 position appears to be a favorable modification for enhancing anticancer activity.[5][6]
-
Modifications on the C-ring, such as the introduction of a hydroxyl group at C-12 or the formation of an azepane ring, are being explored for their therapeutic potential.[7][8]
Anti-inflammatory Activity
Erythrodiol and its derivatives have shown promise as anti-inflammatory agents, primarily through the modulation of key inflammatory pathways.
| Compound | Assay | Key Findings | Reference |
| Erythrodiol-3-acetate | Gene expression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) in macrophages | Exhibited anti-inflammatory effects | [5][6] |
Key SAR Insights for Anti-inflammatory Activity:
-
Esterification of the C-3 hydroxyl group, as seen in erythrodiol-3-acetate, contributes to anti-inflammatory properties.[5][6] Further research is needed to explore a wider range of derivatives and their effects on inflammatory markers.
Anti-Chlamydia trachomatis Activity
Recent studies have highlighted the potential of erythrodiol derivatives as novel agents against the intracellular bacterium Chlamydia trachomatis.
| Compound | Structural Modification | MIC (µg/mL) | Reference |
| 12β-hydroxy-erythrodiol | Hydroxylation at C-12 | 1.56 | [7][8] |
| C-azepane-erythrodiol derivative | Azepane ring fused to C-ring | 3.125 | [7][8] |
| 3-amino-3,4-seco-4(23)-en-erythrodiol | Seco-amino modification at A-ring | 3.125 | [7][9] |
Key SAR Insights for Anti-Chlamydia trachomatis Activity:
-
Modifications at the C-12 position, particularly the introduction of a β-hydroxyl group, significantly enhance anti-chlamydial activity.[7][8]
-
The introduction of nitrogen-containing functionalities, such as in the C-azepane and seco-amino derivatives, also imparts potent activity against C. trachomatis.[7][8][9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in the evaluation of erythrodiol derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the erythrodiol derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caspase-3 Activation Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically.
Protocol:
-
Cell Lysis: After treating cells with the erythrodiol derivatives, harvest and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Activity Measurement: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as a fold increase over the untreated control. One study showed that erythrodiol at 50, 100, and 150 µM increased caspase-3-like activity by 3.2-, 4.8-, and 5.2-fold, respectively, in HT-29 cells.[2][3]
Signaling Pathways and Mechanisms of Action
The biological activities of erythrodiol derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways implicated in their mechanism of action.
Caption: Apoptotic pathway induced by erythrodiol derivatives.
Caption: General overview of the NF-κB signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of erythrodiol C-ring derivatives and their activity against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Erythrodiol Diacetate: A Head-to-Head Comparison with Standard Anti-inflammatory and Anticancer Drugs
Erythrodiol diacetate, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties. Possessing both anti-inflammatory and anticancer activities, this compound presents a compelling case for further investigation as a potential alternative or adjunct to existing standard therapies. This guide provides a head-to-head comparison of this compound with established drugs in both domains: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the chemotherapy agent Doxorubicin. The comparisons are based on available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity: this compound vs. Ibuprofen
This compound has demonstrated notable anti-inflammatory effects. To contextualize its efficacy, a comparison with the widely used NSAID, Ibuprofen, is presented. The anti-inflammatory activity is often evaluated by measuring the inhibition of key inflammatory mediators.
Comparative Data on Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | % Inhibition of Nitric Oxide (NO) Production | IC50 |
| This compound | Nitric Oxide (NO) Assay | RAW 264.7 macrophages | 25 µg/mL | 53.1% | 23.5 µg/mL |
| Ibuprofen | Nitric Oxide (NO) Assay | RAW 264.7 macrophages | - | - | 18.2 µg/mL |
Experimental Protocol: Nitric Oxide (NO) Assay
This experiment aims to quantify the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Ibuprofen)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or ibuprofen).
-
Stimulation: After 1 hour of pre-treatment with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used to dissolve the test compounds) are also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent is added to each well containing the supernatant.
-
Incubation and Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve generated using known concentrations of sodium nitrite.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: Simplified signaling pathway for LPS-induced inflammation and points of inhibition.
Anticancer Activity: this compound vs. Doxorubicin
This compound has also been reported to exhibit cytotoxic effects against various cancer cell lines. A comparison with the widely used chemotherapeutic drug Doxorubicin provides a benchmark for its potential as an anticancer agent.
Comparative Data on Anticancer Activity
| Compound | Cell Line | Assay | IC50 |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | 2.2 µM[1] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 0.5 - 1.5 µM |
| This compound | A431 (Skin Cancer) | MTT Assay | > 50 µg/mL |
| Doxorubicin | A431 (Skin Cancer) | MTT Assay | 0.1 - 0.5 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A431)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (this compound, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight to allow for attachment.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the solvent) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.
-
Incubation for Formazan Formation: The plate is incubated for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 5 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces the viability of the cells by 50%, is determined by plotting a dose-response curve.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: A typical workflow for in vitro screening of anticancer compounds.
Conclusion
This comparative guide provides a snapshot of the potential of this compound in the realms of anti-inflammatory and anticancer research. While the presented data suggests that this compound exhibits biological activity, it is crucial to note that its efficacy relative to standard drugs like Ibuprofen and Doxorubicin can vary depending on the specific experimental conditions and cell lines used. Further in-depth studies, including in vivo experiments and elucidation of detailed mechanisms of action, are warranted to fully understand the therapeutic potential of this compound. This information is intended to serve as a foundational resource for researchers to design and conduct further investigations into this promising natural compound.
References
Safety Operating Guide
Personal protective equipment for handling Erythrodiol diacetate
This guide provides immediate safety, operational, and disposal information for handling Erythrodiol diacetate in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards is crucial for selecting the appropriate PPE. The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact. For prolonged contact or handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is advised.[2] Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a properly fitted respirator may be necessary.[3] |
| Foot Protection | Closed-toe shoes | Must be worn at all times in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
A designated area should be established for handling this compound. Follow these steps to ensure safe handling:
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Handling :
-
Wear the minimum required PPE before handling the compound.
-
When weighing the solid compound, perform the task in a chemical fume hood or a ventilated enclosure to minimize inhalation of any dust.
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Post-handling :
-
Clean the work area and any equipment used with a suitable solvent.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect any unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a clearly labeled hazardous waste container. |
| Liquid Waste | Labeled Hazardous Waste Container | Dispose of solutions containing this compound and any contaminated solvents in a designated and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3] |
| Sharps Waste | Sharps Container | Any needles or other sharp objects contaminated with this compound should be disposed of in a designated sharps container. |
| Empty Containers | As per institutional guidelines | Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous liquid waste. Follow your institution's guidelines for the disposal of rinsed empty containers. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
